molecular formula C9H18ClNO2 B580012 Ethyl azepane-3-carboxylate hydrochloride CAS No. 1427502-19-9

Ethyl azepane-3-carboxylate hydrochloride

Cat. No.: B580012
CAS No.: 1427502-19-9
M. Wt: 207.698
InChI Key: QMKFELCUZZLWMW-UHFFFAOYSA-N
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Description

Ethyl azepane-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO2 and its molecular weight is 207.698. The purity is usually 95%.
BenchChem offers high-quality Ethyl azepane-3-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl azepane-3-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl azepane-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)8-5-3-4-6-10-7-8;/h8,10H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKFELCUZZLWMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427502-19-9
Record name 1H-Azepine-3-carboxylic acid, hexahydro-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427502-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl Azepane-3-carboxylate Hydrochloride: Properties, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Ethyl azepane-3-carboxylate hydrochloride is a heterocyclic organic compound featuring a seven-membered azepane ring. This structure is of significant interest to researchers and drug development professionals due to the prevalence of the azepane motif in a wide range of pharmacologically active molecules.[1][2] As a bifunctional building block, possessing both a secondary amine and an ethyl ester, it offers versatile handles for chemical modification, enabling its incorporation into more complex molecular architectures. This guide provides a comprehensive overview of its fundamental properties, outlines a logical synthetic pathway, details methods for its analytical characterization, and discusses its applications as a valuable scaffold in medicinal chemistry.

Introduction to the Azepane Scaffold

Saturated nitrogen-containing heterocycles are foundational components in the design of therapeutic agents. While five- and six-membered rings like pyrrolidine and piperidine are exceptionally common in pharmaceuticals, the seven-membered azepane ring represents a less explored, yet highly valuable, area of chemical space.[3][4] The increased conformational flexibility of the azepane ring allows for a broader three-dimensional exploration of a target's binding pocket, which can lead to enhanced potency and selectivity. Azepane derivatives have demonstrated a wide array of biological activities, including anticancer, antidiabetic, and antiviral properties, making them a compelling scaffold for novel drug discovery.[1][2] Ethyl azepane-3-carboxylate hydrochloride serves as a crucial starting material for accessing this diverse chemical space.

Physicochemical Properties

The fundamental properties of Ethyl azepane-3-carboxylate hydrochloride are critical for its handling, reaction setup, and characterization. The hydrochloride salt form enhances the compound's stability and crystallinity, making it easier to handle as a solid compared to its freebase form.

Chemical Structure

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// Define nodes for atoms N [label="N", pos="0,1.5!", fontcolor="#202124"]; C1 [label="C", pos="-1.2,0.8!", fontcolor="#202124"]; C2 [label="C", pos="-1.2,-0.8!", fontcolor="#202124"]; C3 [label="C", pos="0,-1.5!", fontcolor="#202124"]; C4 [label="C", pos="1.2,-0.8!", fontcolor="#202124"]; C5 [label="C", pos="1.2,0.8!", fontcolor="#202124"]; C6 [label="C", pos="2.4,1.5!", fontcolor="#202124", xlabel="O"]; O1 [label="O", pos="2.4,2.5!", fontcolor="#EA4335"]; O2 [label="O", pos="3.6,1.0!", fontcolor="#EA4335"]; C7 [label="C", pos="4.8,1.5!", fontcolor="#202124"]; C8 [label="C", pos="6.0,1.0!", fontcolor="#202124"]; H_N [label="H₂⁺", pos="-0.8,2.2!", fontcolor="#4285F4"]; Cl [label="Cl⁻", pos="1.0,2.5!", fontcolor="#34A853"];

// Define bonds N -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N; C5 -- C6; C6 -- O1 [style=double]; C6 -- O2; O2 -- C7; C7 -- C8;

// Add implicit hydrogens for clarity (optional, as labels) node [shape=plaintext, fontsize=10]; H1 [label="H₂", pos="-1.8,0!"]; H2 [label="H₂", pos="0,-2.1!"]; H3 [label="H₂", pos="1.8,0!"]; H4 [label="H", pos="1.5,1.2!"]; H5 [label="H₂", pos="-1.8,1.3!"]; H6 [label="H₂", pos="5.0,2.2!"]; H7 [label="H₃", pos="6.5,0.5!"]; }

Figure 1: Structure of Ethyl azepane-3-carboxylate hydrochloride
Core Properties Table
PropertyValueSource/Comment
IUPAC Name ethyl azepane-3-carboxylate;hydrochloride---
Molecular Formula C₉H₁₈ClNO₂Calculated
Molecular Weight 207.70 g/mol [5]
CAS Number Not explicitly assigned for the 3-isomer.The 4-isomer is 1623063-36-4.[5]
Appearance White to off-white solidExpected property for hydrochloride salts.
Solubility Soluble in water, methanol, DMSO.General solubility for amine hydrochlorides.
Physical Form Solid

Synthesis and Purification

The synthesis of azepane derivatives can be challenging due to the kinetics of forming a seven-membered ring.[2] Common strategies include ring-expansion reactions or ring-closing metathesis.[1] A plausible and direct approach for Ethyl azepane-3-carboxylate hydrochloride involves the multi-step synthesis starting from a suitable precursor, followed by esterification and salt formation. One conceptual pathway is the Dieckmann condensation of a linear amino-diester followed by hydrolysis, decarboxylation, and re-esterification.

Synthetic Workflow Diagram

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Core Formation cluster_2 Step 3: Final Product Formation A Linear Amino-Diester B β-Keto Ester Azepane A->B  Dieckmann  Condensation C Azepane-3-carboxylic Acid B->C  Hydrolysis &  Decarboxylation D Ethyl Azepane-3-carboxylate C->D  Esterification  (EtOH, H⁺) E Ethyl Azepane-3-carboxylate HCl D->E  Salt Formation  (HCl in Ether)

Figure 2: Conceptual workflow for the synthesis of the target compound.
Protocol: Esterification and Salt Formation

This protocol describes the final steps, starting from the commercially available or synthesized Azepane-3-carboxylic acid.

Objective: To convert Azepane-3-carboxylic acid into its ethyl ester hydrochloride salt.

Materials:

  • Azepane-3-carboxylic acid

  • Anhydrous Ethanol (EtOH)

  • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether (anhydrous)

  • Hydrochloric acid solution (2M in diethyl ether)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine, saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Methodology:

  • Esterification (Fischer-Esterification):

    • Rationale: This acid-catalyzed reaction reversibly converts a carboxylic acid and an alcohol into an ester. Using a large excess of ethanol drives the equilibrium towards the product. Thionyl chloride is highly effective as it generates HCl gas in situ and its byproducts (SO₂ and HCl) are volatile.

    • Procedure:

      • Suspend Azepane-3-carboxylic acid (1.0 eq) in anhydrous ethanol (20 mL per gram of acid) in a round-bottom flask.

      • Cool the mixture in an ice bath to 0 °C.

      • Slowly add thionyl chloride (1.2 eq) dropwise. Caution: Exothermic reaction, produces HCl and SO₂ gas. Perform in a well-ventilated fume hood.

      • Remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 80 °C) for 4-6 hours, monitoring by TLC until the starting material is consumed.

      • Cool the reaction to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up and Isolation of the Free Base:

    • Rationale: The crude product is an ester hydrochloride. To purify it, it is first converted to the free base, which is soluble in organic solvents, allowing for extraction away from inorganic salts.

    • Procedure:

      • Redissolve the crude residue in ethyl acetate.

      • Carefully add saturated NaHCO₃ solution to neutralize the acid until effervescence ceases and the aqueous layer is basic (pH > 8).

      • Transfer to a separatory funnel, separate the layers. Extract the aqueous layer twice more with ethyl acetate.

      • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

      • Filter the drying agent and concentrate the filtrate in vacuo to yield the crude ethyl azepane-3-carboxylate free base, typically as an oil.

  • Hydrochloride Salt Formation and Purification:

    • Rationale: Converting the oily free base to its hydrochloride salt often yields a stable, crystalline solid that is easier to handle, purify by recrystallization, and weigh accurately.

    • Procedure:

      • Dissolve the crude ester free base in a minimal amount of anhydrous diethyl ether.

      • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring.

      • The hydrochloride salt will precipitate as a white solid. Continue addition until no further precipitation is observed.

      • Stir the resulting slurry for 30 minutes at room temperature.

      • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product.[6]

Analytical Characterization

Verifying the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods is employed for full characterization.

Expected Spectroscopic Data:
  • ¹H NMR (Proton NMR): The spectrum should show characteristic signals for the ethyl group (a quartet around 4.1-4.3 ppm for the -OCH₂- and a triplet around 1.2-1.3 ppm for the -CH₃).[6] The protons on the azepane ring will appear as a series of complex multiplets in the 1.5-3.5 ppm range. The protonated amine (N-H) protons may appear as a broad singlet, and its chemical shift can be concentration-dependent.

  • ¹³C NMR (Carbon NMR): The spectrum will show a signal for the ester carbonyl carbon around 170-175 ppm. The -OCH₂- carbon will be around 60 ppm, and the -CH₃ carbon around 14 ppm. The seven carbons of the azepane ring will appear in the aliphatic region (approx. 25-55 ppm).

  • Infrared (IR) Spectroscopy: Key stretches include a strong C=O (ester) band around 1730-1750 cm⁻¹, and a broad N-H stretch (from the ammonium salt) in the 2400-3200 cm⁻¹ region.

  • Mass Spectrometry (MS): In ESI+ mode, the spectrum should show the molecular ion for the free base [M+H]⁺ at m/z corresponding to C₉H₁₈NO₂⁺.

Analytical Workflow Diagram

G A Synthesized Product B Mass Spectrometry (MS) A->B C ¹H and ¹³C NMR A->C D Infrared (IR) Spectroscopy A->D E Purity Assessment (HPLC/GC) A->E F Verified Compound B->F Correct Mass C->F Correct Structure D->F Correct Functional Groups E->F >95% Purity

Figure 3: Standard workflow for the analytical verification of the final product.

Chemical Reactivity and Handling

Reactivity Profile

Ethyl azepane-3-carboxylate hydrochloride possesses two key reactive sites: the secondary ammonium ion and the ethyl ester.

  • The Secondary Amine: The nitrogen is the most versatile site for derivatization. In its hydrochloride form, the amine is protonated and unreactive as a nucleophile. It must first be deprotonated with a suitable base (e.g., triethylamine, DIPEA, or an inorganic base like K₂CO₃) to liberate the free amine. The resulting nucleophilic nitrogen can then undergo a variety of reactions:

    • N-Alkylation: Reaction with alkyl halides or tosylates.

    • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃).

    • Boc-Protection: Reaction with Di-tert-butyl dicarbonate (Boc₂O) to protect the amine, which is a common step in multi-step synthesis.

  • The Ethyl Ester: The ester group is susceptible to nucleophilic acyl substitution.

    • Hydrolysis: Can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.

    • Amidation: Can react with amines at elevated temperatures to form amides.

    • Reduction: Can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Safety and Handling

As with any chemical reagent, proper safety precautions are essential. Data for the closely related ethyl azepane-4-carboxylate hydrochloride suggests the following hazard profile.

Hazard InformationPrecautionary Statements
H302: Harmful if swallowed.P264: Wash skin thoroughly after handling.
H315: Causes skin irritation.P270: Do not eat, drink or smoke when using this product.
H319: Causes serious eye irritation.P280: Wear protective gloves/eye protection/face protection.
H335: May cause respiratory irritation.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

  • Handle in a well-ventilated area or a chemical fume hood.[7][8]

  • Avoid breathing dust.[8]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

  • Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[8]

Applications in Drug Discovery and Development

The primary utility of Ethyl azepane-3-carboxylate hydrochloride is as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Its bifunctional nature allows for sequential or orthogonal modification of the amine and ester groups to build a diverse library of compounds.

The azepane core is a key feature in numerous approved drugs and clinical candidates, highlighting its privileged status in medicinal chemistry. By providing a flexible seven-membered ring, it allows chemists to design molecules that can adapt to the complex topology of biological targets.

Role as a Medicinal Chemistry Scaffold

G A Ethyl Azepane-3-carboxylate (Core Scaffold) B N-Derivatization (Alkylation, Acylation, etc.) A->B C Ester Modification (Hydrolysis, Reduction, Amidation) A->C D Diverse Library of Azepane Derivatives B->D C->D E Screening for Biological Activity (e.g., Kinase Inhibition, GPCR Modulation) D->E F Lead Compound for Drug Development E->F

Figure 4: Logical flow from the core building block to a potential drug lead.

Conclusion

Ethyl azepane-3-carboxylate hydrochloride is a valuable and versatile chemical entity for researchers in organic synthesis and drug discovery. Its stable, solid form and dual functionality make it an ideal starting point for constructing libraries of novel compounds built around the medicinally relevant azepane scaffold. A thorough understanding of its properties, synthesis, and reactivity enables chemists to strategically incorporate this building block into innovative molecular designs, paving the way for the development of next-generation therapeutics.

References

  • MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

  • Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Retrieved from [Link]

  • Fadda, A. A., et al. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. ACG Publications. Retrieved from [Link]

  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. Retrieved from [Link]

  • Hess, B. A., & Schaad, L. J. (n.d.). Azepines. In Comprehensive Organic Chemistry II (Vol. 5).
  • Leonori, D., & Ruffoni, A. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Ethyl-p-menthane-3-carboxamide, 99%. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). CASRN Chemical Abstracts Service (CAS) Registry Number. Retrieved from [Link]

  • Iannazzo, D., et al. (2020). Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragments of 1H-NMR spectra (the signals of aromatic protons) of ester.... Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information: Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494.
  • Todinova, S., et al. (2021). 1H-NMR metabolomics reveals a multitarget action of Crithmum maritimum ethyl acetate extract in inhibiting hepatocellular carcinoma cell growth. PMC. Retrieved from [Link]

  • Gevorgyan, V., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central. Retrieved from [Link]

Sources

Ethyl Azepane-3-Carboxylate Hydrochloride: An In-Depth Technical Guide on its Presumed Mechanism of Action as a GABA Transporter 1 (GAT-1) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hypothesized mechanism of action for Ethyl azepane-3-carboxylate hydrochloride. Based on its structural similarity to known GABA Transporter 1 (GAT-1) inhibitors and the established principles of prodrug pharmacology, this document posits that the compound functions as a prodrug, which, after in vivo hydrolysis, yields the active metabolite, azepane-3-carboxylic acid. This active metabolite is presumed to act as a competitive inhibitor of GAT-1, thereby increasing synaptic and extrasynaptic GABA concentrations and potentiating inhibitory neurotransmission. This guide will delve into the scientific rationale supporting this hypothesis, detail the molecular pharmacology of GAT-1 inhibition, and provide validated experimental protocols to rigorously test this proposed mechanism.

Introduction: The Azepane Scaffold in Neuroscience

The azepane ring system, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry, particularly for agents targeting the central nervous system (CNS). Azepane-based compounds have demonstrated a wide array of pharmacological activities, including anticonvulsant, antipsychotic, and antidepressant effects. This versatility stems from the three-dimensional conformations the azepane ring can adopt, allowing for precise interactions with various biological targets.

Ethyl azepane-3-carboxylate hydrochloride is a molecule of interest within this chemical class. While direct studies on its specific mechanism of action are not extensively published, its structural analogy to well-characterized neuroactive compounds, particularly those modulating the gamma-aminobutyric acid (GABA) system, provides a strong foundation for a mechanistically driven investigation.

The Prodrug Hypothesis: Unmasking the Active Moiety

Ethyl azepane-3-carboxylate hydrochloride is an ethyl ester derivative of azepane-3-carboxylic acid. In drug development, esterification is a common strategy to enhance the bioavailability of a pharmacologically active carboxylic acid.[1][2][3] Ester prodrugs are typically more lipophilic than their corresponding carboxylic acids, facilitating their absorption across biological membranes, including the gastrointestinal tract and the blood-brain barrier.

Once in the systemic circulation and, importantly, within the CNS, these ester prodrugs are substrates for ubiquitously expressed carboxylesterases.[1][4] These enzymes catalyze the hydrolysis of the ester bond, releasing the active carboxylic acid and ethanol.[2] Therefore, it is hypothesized that Ethyl azepane-3-carboxylate hydrochloride is a prodrug that is metabolically converted to its active form, azepane-3-carboxylic acid.

Prodrug_Activation cluster_0 Systemic Circulation / CNS Prodrug Ethyl Azepane-3-Carboxylate (Lipophilic) Carboxylesterases Carboxylesterases Prodrug->Carboxylesterases Hydrolysis Active_Drug Azepane-3-Carboxylic Acid (Active Moiety) Carboxylesterases->Active_Drug

Caption: Prodrug activation of Ethyl azepane-3-carboxylate.

The Molecular Target: GABA Transporter 1 (GAT-1)

The primary inhibitory neurotransmitter in the mammalian CNS is GABA.[5] The precise regulation of GABAergic neurotransmission is critical for maintaining a balanced neuronal activity. A key mechanism for terminating GABA signaling is its reuptake from the synaptic cleft by GABA transporters (GATs).[6][7][8][9] Four subtypes of GATs have been identified: GAT-1, GAT-2, GAT-3, and betaine-GABA transporter 1 (BGT-1).[10]

GAT-1 is predominantly expressed on presynaptic neurons and, to a lesser extent, on astrocytes.[11] By removing GABA from the synaptic and extrasynaptic spaces, GAT-1 plays a crucial role in controlling the duration and spatial extent of GABAergic signaling.[6][12] Inhibition of GAT-1 leads to an accumulation of GABA in the extracellular space, which in turn enhances the activation of both synaptic and extrasynaptic GABA receptors (GABA-A and GABA-B).[7][9] This potentiation of inhibitory signaling is the basis for the therapeutic effects of GAT-1 inhibitors in conditions characterized by neuronal hyperexcitability, such as epilepsy.[6][13][14][15]

Given the structural similarity of azepane-3-carboxylic acid to nipecotic acid, the prototypical GAT-1 inhibitor, it is highly probable that azepane-3-carboxylic acid acts as a competitive inhibitor at the GABA binding site of GAT-1.

GAT1_Inhibition cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal GABA_Vesicle GABA Vesicle GABA_Vesicle->Synaptic_Cleft Release GAT1 GAT-1 Transporter GABA_Synapse GABA GABA_Synapse->GAT1 Reuptake GABA_Receptor GABA Receptor GABA_Synapse->GABA_Receptor Binds Active_Metabolite Azepane-3-Carboxylic Acid Active_Metabolite->GAT1 Inhibits Inhibitory_Signal Inhibitory Signal (Hyperpolarization) GABA_Receptor->Inhibitory_Signal

Caption: Proposed mechanism of GAT-1 inhibition.

Experimental Protocols for Mechanistic Validation

To empirically validate the proposed mechanism of action, a series of in vitro experiments are necessary. These assays are designed to assess both the prodrug conversion and the direct interaction of the active metabolite with GAT-1.

Prodrug Hydrolysis Assay

Objective: To demonstrate the conversion of Ethyl azepane-3-carboxylate to azepane-3-carboxylic acid by carboxylesterases.

Methodology:

  • Preparation of Enzyme Fractions: Prepare S9 fractions from human liver and brain tissue to obtain a source of carboxylesterases.

  • Incubation: Incubate Ethyl azepane-3-carboxylate hydrochloride (e.g., at 10 µM) with the S9 fractions in a suitable buffer at 37°C. Include control incubations without the enzyme fraction and with a known carboxylesterase inhibitor (e.g., bis-p-nitrophenyl phosphate) to confirm enzyme-mediated hydrolysis.

  • Time-Course Analysis: Collect aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • LC-MS/MS Analysis: Quench the reaction and analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the disappearance of the parent compound and the appearance of azepane-3-carboxylic acid.

Radioligand Binding Assay for GAT-1

Objective: To determine the binding affinity of azepane-3-carboxylic acid to GAT-1.[16][17][18][19][20]

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing human GAT-1 (e.g., HEK293 or CHO cells).

  • Competitive Binding: Incubate the membranes with a fixed concentration of a radiolabeled GAT-1 ligand (e.g., [³H]tiagabine or [³H]GABA) and increasing concentrations of unlabeled azepane-3-carboxylic acid.

  • Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Parameter Description
Radioligand A radioactive molecule that binds specifically to the target receptor (e.g., [³H]tiagabine).
Competitor The non-radioactive compound being tested (azepane-3-carboxylic acid).
IC₅₀ The concentration of the competitor that displaces 50% of the radioligand.
Ki The inhibition constant, representing the affinity of the competitor for the receptor.
[³H]GABA Uptake Assay

Objective: To functionally assess the inhibitory potency of azepane-3-carboxylic acid on GAT-1-mediated GABA transport.[13][21][22][23][24][25][26]

Methodology:

  • Cell Culture or Synaptosome Preparation: Use either a cell line stably expressing GAT-1 or freshly prepared synaptosomes from rodent brain tissue.[27]

  • Assay Initiation: Incubate the cells or synaptosomes with increasing concentrations of azepane-3-carboxylic acid.

  • GABA Uptake: Add a fixed concentration of [³H]GABA and incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for uptake.

  • Termination and Measurement: Terminate the uptake by rapid washing with ice-cold buffer. Lyse the cells or synaptosomes and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of GABA uptake at each concentration of the test compound and determine the IC₅₀ value.

Experimental_Workflow cluster_0 Hypothesis Validation Prodrug_Hydrolysis Prodrug Hydrolysis Assay (LC-MS/MS) Binding_Assay Radioligand Binding Assay (Ki determination) Prodrug_Hydrolysis->Binding_Assay Confirms Active Moiety Functional_Assay [³H]GABA Uptake Assay (IC₅₀ determination) Binding_Assay->Functional_Assay Confirms Target Engagement & Function

Caption: Experimental workflow for mechanistic validation.

Conclusion and Future Directions

The available evidence strongly suggests that Ethyl azepane-3-carboxylate hydrochloride acts as a prodrug of a GAT-1 inhibitor. Its structural features are consistent with compounds known to interact with the GABAergic system, and the proposed mechanism aligns with established principles of neuropharmacology and drug metabolism. The outlined experimental protocols provide a robust framework for definitively elucidating its mechanism of action.

Future research should focus on determining the in vivo efficacy of this compound in relevant animal models of CNS disorders, such as epilepsy or anxiety. Furthermore, investigating its selectivity for GAT-1 over other GAT subtypes and its off-target activity will be crucial for a comprehensive understanding of its pharmacological profile and therapeutic potential.

References

  • GABA Transporter 1 (GAT1) regulates neuronal excitation of the central nervous system by clearing the synaptic cleft of the inhibitory neurotransmitter GABA. Nature. [URL: https://www.
  • GABA reuptake inhibitors hinder the functioning of GATs, preventing GABA reabsorption in the pre-synaptic cell, resulting in increased GABA levels in the extracellular environment. Wikipedia. [URL: https://en.wikipedia.org/wiki/GABA_reuptake_inhibitor]
  • GAT-1 regulates striatal and pallidal activity through modulation of synaptic and extrasynaptic GABA receptor-mediated currents. Frontiers in Cellular Neuroscience. [URL: https://www.frontiersin.org/articles/10.3389/fncel.2012.00043/full]
  • GABA reuptake inhibitors block the reabsorption of GABA by targeting GABA transporters such as GAT-1. Grokipedia. [URL: https://grokipedia.com/GABA_reuptake_inhibitor]
  • GAT1 inhibitors function by binding to the GAT1 protein and blocking its ability to transport GABA back into cells. Patsnap Synapse. [URL: https://www.patsnap.
  • GABA is the primary inhibitory neurotransmitter in the human nervous system. YouTube. [URL: https://www.youtube.
  • Glycine is another important inhibitory neurotransmitter, acting on ionotropic channels similar to GABA-A receptors. YouTube. [URL: https://www.youtube.
  • A fluorescence-coupled assay for GABA can be used to measure GABA content in biological samples. PLOS One. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0087631]
  • An [³H]GABA uptake assay can be performed using CHO cell lines with stable expression of the transporter. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c00425]
  • Carboxylesterases catalyze the hydrolysis of esters, amides, thioesters, and carbamates and are important in drug metabolism. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4014273/]
  • Time course of [³H]GABA uptake by synaptosomes can be measured to assess transporter activity. ResearchGate. [URL: https://www.researchgate.net/figure/Time-course-of-3-H-GABA-uptake-by-synaptosomes-in-control-1-and-in-the-presence-of_fig1_328325983]
  • Radioligand binding assays quantify receptor expression on membranes. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10789024/]
  • Inhibition of GABA re-uptake by potent and selective inhibitors of the GABA transporter enhances GABA activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11050630/]
  • Radioligand binding assays are considered the gold standard for measuring the affinity of ligand binding to a target receptor. Gifford Bioscience. [URL: https://www.giffordbioscience.com/radioligand-binding-assay/]
  • In vitro assays for GABA transport inhibition can be performed using [³H]GABA uptake in cell lines expressing the transporter. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10582239/]
  • GABA release and uptake can be examined in crude synaptosomes. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11790013/]
  • GABA-T inhibitors increase GABA concentrations throughout the brain, including the synaptic cleft, neuronal cytoplasm, and glial cells. MDPI. [URL: https://www.mdpi.com/1422-0067/25/11/5895]
  • A fluorescence-coupled assay for GABA reveals metabolic stress-induced modulation of GABA content. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3923838/]
  • The hydrolysis of the ethyl ester group of a prodrug by carboxylesterases forms the therapeutically active metabolite. ResearchGate. [URL: https://www.researchgate.
  • [³H]-GABA uptake and kinetic assays can be performed in HEK293S GnTI⁻ cells transiently expressing GAT-1. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9394549/]
  • Carboxylesterase-mediated metabolism of an ethyl ester prodrug was compared in intestinal and hepatic fractions of different species. Interspecies Differences in the Metabolism of a Multi-Ester Prodrug by Carboxylesterases. [URL: https://www.researchgate.net/publication/267768050_Interspecies_Differences_in_the_Metabolism_of_a_Multi-Ester_Prodrug_by_Carboxylesterases]
  • GABA uptake inhibition can be measured in mammalian cells expressing human GAT3. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2023.03.27.534421v1]
  • The development of tiagabine, a selective GAT1 inhibitor, established GABA transporters as targets for antiepileptic drugs. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21428813/]
  • Saturation radioligand binding assays are the standard technique to quantify the primary binding parameters of a radiolabeled ligand and its receptor. Alfa Cytology. [URL: https://www.rdcthera.
  • A high-content fluorescence imaging assay of GAT-1-mediated GABA uptake using a genetically encoded GABA sensor has been developed. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2023.11.06.565928v1]
  • GAT1 is a GABA transporter that removes GABA from the synaptic cleft. Wikipedia. [URL: https://en.wikipedia.org/wiki/GABA_transporter_1]
  • A linearly responding [³H]GABA uptake assay can be established in an appropriate cell type. ResearchGate. [URL: https://www.researchgate.
  • GAT-1 is predominantly expressed in the neocortex. SLC6A1 Connect. [URL: https://slc6a1connect.
  • A protocol for isolating functional synaptosomes from mouse brain. Thermo Fisher Scientific - US. [URL: https://www.thermofisher.
  • The astrocytic GABA transporter, GAT3, is essential for terminating GABAergic signalling. ResearchGate. [URL: https://www.researchgate.
  • CES1A1 has a high catalytic efficiency for the hydrolysis of ethyl esters. MDPI. [URL: https://www.mdpi.com/1422-0067/10/2/549]
  • Radioligand binding assays are used to measure ligand binding to receptors. Revvity. [URL: https://www.revvity.com/learn/radioligand-binding-assays]
  • The time course of [³H]GABA uptake by synaptosomes can be influenced by various substances. ResearchGate. [URL: https://www.researchgate.net/figure/Time-course-of-3-H-GABA-uptake-by-synaptosomes-in-control-1-and-in-the-presence-of_fig1_332213753]
  • Carboxylesterases play an important role in the biotransformation of ester-containing prodrugs. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15538112/]
  • The dynamics of GABA-A receptor trafficking can be studied using fluorogenic protein labeling. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8168212/]
  • Competition radioligand binding assays are used to determine the relative affinity (Ki) of a test compound. Creative Bioarray. [URL: https://www.creative-bioarray.com/services/radioligand-binding-assay.htm]
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  • The successful development of the selective GAT1 inhibitor tiagabine has demonstrated that GABA transporters are an important molecular target for anticonvulsant drug development. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3756574/]

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An In-Depth Technical Guide to the Potential Biological Activity of Ethyl Azepane-3-Carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azepane scaffold is a privileged structure in medicinal chemistry, with numerous derivatives approved as therapeutic agents for a wide range of diseases.[1][2] This technical guide explores the potential biological activity of a specific, under-investigated derivative: ethyl azepane-3-carboxylate hydrochloride. Drawing upon structure-activity relationships of analogous compounds and the broader pharmacology of azepanes, we hypothesize that this molecule may act as a modulator of γ-aminobutyric acid (GABA) neurotransmission. This guide provides a comprehensive framework for the preclinical investigation of this compound, from initial physicochemical characterization to detailed in vitro and in vivo functional assays. Our objective is to furnish researchers with the foundational knowledge and experimental designs necessary to elucidate the therapeutic potential of ethyl azepane-3-carboxylate hydrochloride.

Introduction: The Azepane Moiety in Drug Discovery

The seven-membered azepane ring is a key pharmacophore in a variety of clinically significant drugs, valued for its conformational flexibility which allows for optimal interaction with diverse biological targets.[1][3][4] Azepane-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, anticonvulsant, and anticancer properties.[1][3] The non-planar, non-aromatic nature of the azepane ring provides a three-dimensional architecture that can be exploited to achieve high target specificity and potency.[3] Over 60 FDA-approved medications incorporate the azepine moiety, underscoring its therapeutic importance.[3]

Ethyl azepane-3-carboxylate hydrochloride is a relatively unexplored derivative. Its structural similarity to known neuroactive compounds, particularly those interacting with the GABAergic system, forms the basis of the scientific inquiry detailed in this guide.

Physicochemical Properties and Structural Analysis

PropertyPredicted Value/InformationSource
Molecular FormulaC9H18ClNO2[5]
Molecular Weight207.70 g/mol [5]
AppearancePredicted to be a crystalline solidInferred
SolubilityLikely soluble in aqueous solutions and polar organic solventsInferred
Lipophilicity (LogP)Predicted to be low, facilitating central nervous system penetrationInferred

The hydrochloride salt form is expected to enhance aqueous solubility and stability, which is advantageous for formulation and in vivo administration. The ethyl ester group may be susceptible to hydrolysis by esterases in vivo, potentially leading to the formation of the corresponding carboxylic acid, which may have its own distinct biological activity.

Hypothesized Mechanism of Action: Modulation of GABAergic Neurotransmission

Our central hypothesis is that ethyl azepane-3-carboxylate hydrochloride functions as a modulator of the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system.[6] This hypothesis is predicated on the structural resemblance of the azepane ring to GABA and its analogs, as well as the known pharmacology of structurally related compounds like ethyl nipecotate. Ethyl nipecotate, a piperidine (six-membered ring) derivative, is a known inhibitor of the GABA transporter 1 (GAT-1), leading to increased synaptic GABA concentrations and anticonvulsant effects.[7][8]

We propose that ethyl azepane-3-carboxylate hydrochloride may act through one or more of the following mechanisms:

  • Inhibition of GABA Transporters (GATs): The compound may inhibit the reuptake of GABA from the synaptic cleft by binding to GAT-1, GAT-2, GAT-3, or the betaine/GABA transporter (BGT-1).[9]

  • Direct Agonism or Allosteric Modulation of GABA Receptors: It could potentially act as a direct agonist at GABAA or GABAB receptors, or as a positive allosteric modulator, enhancing the effect of endogenous GABA.[10]

The following diagram illustrates the proposed mechanism of action centered on the inhibition of GABA reuptake.

GABA_Uptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic GABA Vesicle GABA GABA presynaptic->GABA Release GAT1 GABA Transporter (GAT-1) GABA->GAT1 Reuptake GABA_R GABA Receptor GABA->GABA_R Binding postsynaptic_effect Neuronal Hyperpolarization GABA_R->postsynaptic_effect Inhibitory Signal EA3CH Ethyl Azepane-3-Carboxylate Hydrochloride EA3CH->GAT1 Inhibition

Caption: Proposed mechanism of action of Ethyl Azepane-3-Carboxylate Hydrochloride.

Proposed Experimental Workflow for Preclinical Evaluation

To systematically investigate the potential biological activity of ethyl azepane-3-carboxylate hydrochloride, we propose a multi-tiered experimental approach, progressing from in vitro characterization to in vivo efficacy studies.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies receptor_binding Receptor Binding Assays (GABA Transporters & Receptors) uptake_assay [3H]-GABA Uptake Assay in Synaptosomes/Cell Lines receptor_binding->uptake_assay electrophysiology Patch-Clamp Electrophysiology on Cultured Neurons uptake_assay->electrophysiology pk_pd Pharmacokinetic & Pharmacodynamic (PK/PD) Profiling electrophysiology->pk_pd anticonvulsant Anticonvulsant Models (MES, scPTZ) pk_pd->anticonvulsant behavioral Behavioral Models (Anxiety, Pain) anticonvulsant->behavioral neurotoxicity Neurotoxicity Assessment (Rotarod Test) behavioral->neurotoxicity synthesis Synthesis & Purification of Ethyl Azepane-3-Carboxylate HCl physchem Physicochemical Characterization synthesis->physchem physchem->receptor_binding

Caption: Proposed experimental workflow for preclinical evaluation.

In Vitro Studies

4.1.1. Receptor and Transporter Binding Assays

  • Objective: To determine the binding affinity of ethyl azepane-3-carboxylate hydrochloride for GABA transporters (GAT-1, GAT-2, GAT-3, BGT-1) and GABA receptors (GABAA, GABAB).

  • Methodology:

    • Prepare membrane fractions from rodent brain tissue or cell lines expressing the target proteins.

    • Incubate the membranes with a radiolabeled ligand specific for each target (e.g., [3H]tiagabine for GAT-1, [3H]muscimol for GABAA receptors).

    • Add increasing concentrations of ethyl azepane-3-carboxylate hydrochloride to compete with the radioligand.

    • Separate bound and free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the Ki (inhibitory constant) from competition binding curves.

4.1.2. [3H]-GABA Uptake Assay

  • Objective: To functionally assess the inhibitory effect of the compound on GABA uptake.

  • Methodology:

    • Prepare synaptosomes from rodent brain cortex or use cell lines stably expressing specific GABA transporters.

    • Pre-incubate the synaptosomes or cells with varying concentrations of ethyl azepane-3-carboxylate hydrochloride.

    • Initiate GABA uptake by adding [3H]-GABA.

    • Terminate the uptake after a short incubation period by rapid washing with ice-cold buffer.

    • Lyse the cells/synaptosomes and measure the incorporated radioactivity.

    • Determine the IC50 (half-maximal inhibitory concentration) for GABA uptake.

4.1.3. Patch-Clamp Electrophysiology

  • Objective: To characterize the effect of the compound on neuronal excitability and GABAergic currents.

  • Methodology:

    • Prepare primary neuronal cultures from rodent hippocampus or cortex.

    • Perform whole-cell patch-clamp recordings from individual neurons.

    • Apply ethyl azepane-3-carboxylate hydrochloride to the bath solution and measure changes in resting membrane potential, action potential firing, and spontaneous inhibitory postsynaptic currents (sIPSCs).

    • To investigate direct receptor effects, apply GABA receptor agonists in the presence and absence of the test compound.

In Vivo Studies

4.2.1. Pharmacokinetic (PK) Profiling

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in a relevant animal model (e.g., mice or rats).

  • Methodology:

    • Administer ethyl azepane-3-carboxylate hydrochloride via intravenous and oral routes.

    • Collect blood samples at various time points.

    • Analyze plasma concentrations of the parent compound and potential metabolites using LC-MS/MS.

    • Calculate key PK parameters such as half-life, clearance, volume of distribution, and oral bioavailability.

4.2.2. Anticonvulsant Activity Screening

  • Objective: To evaluate the in vivo efficacy of the compound in established models of epilepsy.

  • Methodology:

    • Maximal Electroshock (MES) Test: This model assesses the ability of a compound to prevent the spread of seizures. Administer the compound to animals prior to delivering a brief electrical stimulus through corneal electrodes. Observe for the presence or absence of tonic hindlimb extension.

    • Subcutaneous Pentylenetetrazol (scPTZ) Test: This model evaluates the ability of a compound to elevate the seizure threshold. Administer the compound before a subcutaneous injection of the chemoconvulsant pentylenetetrazol. Record the latency to and incidence of clonic and tonic-clonic seizures.[11]

4.2.3. Behavioral Models

  • Objective: To explore the potential anxiolytic and analgesic effects of the compound, which are also modulated by the GABAergic system.

  • Methodology:

    • Elevated Plus Maze: Assess anxiolytic-like behavior by measuring the time spent in the open arms of the maze.

    • Hot Plate Test: Evaluate analgesic activity by measuring the latency to a nociceptive response (e.g., paw licking or jumping) on a heated surface.

4.2.4. Neurotoxicity Assessment

  • Objective: To determine the potential for motor impairment and other adverse central nervous system effects.

  • Methodology:

    • Rotarod Test: Place animals on a rotating rod and measure the time they are able to maintain their balance. A decrease in performance indicates motor impairment.

Data Interpretation and Future Directions

The data generated from this comprehensive experimental workflow will provide a robust initial assessment of the biological activity of ethyl azepane-3-carboxylate hydrochloride.

Expected OutcomeImplication
High affinity for GAT-1 and potent inhibition of GABA uptakeSuggests a mechanism similar to tiagabine, with potential for anticonvulsant and anxiolytic activity.
Broad-spectrum activity against multiple GAT subtypesMay offer a different therapeutic profile compared to selective inhibitors.
Direct GABAA receptor agonism/modulation in electrophysiologyIndicates a potential for sedative-hypnotic effects, similar to benzodiazepines or gaboxadol.[10]
Efficacy in MES and/or scPTZ modelsStrong evidence for anticonvulsant potential, warranting further investigation in chronic epilepsy models.
Favorable pharmacokinetic profile (e.g., good oral bioavailability, CNS penetration)Supports the feasibility of developing the compound as an orally administered drug.

Positive findings from these initial studies would warrant further investigation, including:

  • Lead optimization through medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties.

  • Evaluation in more sophisticated models of neurological and psychiatric disorders.

  • Detailed toxicology and safety pharmacology studies.

Conclusion

Ethyl azepane-3-carboxylate hydrochloride represents a promising, yet underexplored, chemical entity within the pharmacologically rich class of azepane derivatives. Based on sound structure-activity relationship principles, there is a strong rationale for investigating its potential as a modulator of GABAergic neurotransmission. The systematic, multi-tiered experimental approach outlined in this guide provides a clear and scientifically rigorous path for elucidating the biological activity and therapeutic potential of this compound. The insights gained from such studies will not only define the future of this specific molecule but also contribute to the broader understanding of azepane pharmacology and the development of novel therapies for central nervous system disorders.

References

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An In-depth Technical Guide to Ethyl Azepane-3-carboxylate Hydrochloride Derivatives and Analogs: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The azepane scaffold, a seven-membered saturated nitrogen-containing heterocycle, represents a privileged structure in medicinal chemistry. Its inherent three-dimensional architecture provides an excellent framework for the development of novel therapeutic agents with diverse pharmacological activities.[1][2] This guide focuses on a specific, yet versatile, member of this family: ethyl azepane-3-carboxylate hydrochloride and its derivatives. We will explore its synthesis, derivatization strategies, analytical characterization, and the burgeoning potential of its analogs in drug discovery.

The Azepane Core: A Foundation for Therapeutic Innovation

The azepane ring is a key structural motif found in numerous FDA-approved drugs, highlighting its clinical significance.[2] Compounds incorporating this scaffold have demonstrated a wide array of biological activities, including anti-cancer, anti-tubercular, anti-Alzheimer's disease, and antimicrobial properties.[2] The conformational flexibility of the seven-membered ring allows for optimal binding to a variety of biological targets. Ethyl azepane-3-carboxylate hydrochloride serves as a valuable starting material, offering multiple points for chemical modification to explore structure-activity relationships (SAR) and develop novel drug candidates.

Synthesis of the Ethyl Azepane-3-carboxylate Core

The synthesis of the ethyl azepane-3-carboxylate scaffold can be approached through several strategic routes, with the intramolecular Dieckmann condensation of a suitably substituted amino-diester being a prominent and logical method. This approach builds the cyclic β-keto ester which can then be further processed.

Proposed Synthetic Pathway: Dieckmann Condensation

A plausible and efficient route to the core structure involves the initial N-alkylation of a primary amine with two different haloalkyl esters, followed by an intramolecular Dieckmann cyclization.

Synthetic_Pathway_Core A Primary Amine (e.g., Benzylamine) D N-substituted Amino Diester A->D Alkylation B Ethyl bromoacetate B->D C Ethyl 4-bromobutyrate C->D E Ethyl 1-benzyl-4-oxoazepane-3-carboxylate D->E Dieckmann Condensation (e.g., NaOEt) F Decarboxylation & Reduction E->F G Ethyl 1-benzylazepane-3-carboxylate F->G H Debenzylation & HCl salt formation G->H e.g., H2, Pd/C then HCl I Ethyl azepane-3-carboxylate hydrochloride H->I

Caption: Proposed synthesis of the ethyl azepane-3-carboxylate core.

Causality Behind Experimental Choices:

  • N-Alkylation: The initial double alkylation of a primary amine with two different haloesters creates the linear precursor necessary for cyclization. The choice of benzylamine as the starting amine is strategic as the benzyl group can serve as a protecting group for the nitrogen and can be readily removed in a later step via hydrogenolysis.

  • Dieckmann Condensation: This intramolecular Claisen condensation is a classic and reliable method for forming five- and six-membered rings, and can be extended to seven-membered rings, albeit sometimes with lower yields due to competing intermolecular reactions. The use of a strong base, such as sodium ethoxide (NaOEt), is essential to deprotonate the α-carbon of one of the ester groups, initiating the cyclization.

  • Decarboxylation and Reduction: The resulting β-keto ester from the Dieckmann condensation can be readily decarboxylated upon acidic workup and heating. Subsequent reduction of the ketone at the 4-position would yield the desired azepane ring.

  • Deprotection and Salt Formation: The final steps involve the removal of the N-benzyl protecting group, typically through catalytic hydrogenation (e.g., using hydrogen gas and a palladium on carbon catalyst). The resulting secondary amine is then treated with hydrochloric acid to form the stable and often crystalline hydrochloride salt, which is ideal for purification and handling.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Diethyl 2,2'-(benzylazanediyl)diacetate

  • To a solution of benzylamine (1.0 eq) in a suitable aprotic solvent such as acetonitrile, add potassium carbonate (2.5 eq).

  • To this suspension, add ethyl bromoacetate (2.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted amino diester.

Step 2: Synthesis of Ethyl 1-benzyl-4-oxoazepane-3-carboxylate via Dieckmann Condensation

  • Prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol.

  • To this solution, add the diethyl 2,2'-(benzylazanediyl)diacetate (1.0 eq) dropwise at a controlled temperature (e.g., 0 °C to room temperature).

  • Allow the reaction to stir at room temperature or with gentle heating until the cyclization is complete, as monitored by TLC.

  • Carefully neutralize the reaction with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude β-keto ester.

Step 3: Decarboxylation, Reduction, and Deprotection

  • The crude β-keto ester is subjected to acidic hydrolysis and decarboxylation.

  • The resulting ketone is then reduced using a suitable reducing agent (e.g., sodium borohydride).

  • The N-benzyl group is removed by catalytic hydrogenation. The compound is dissolved in ethanol, and 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere.[3]

  • After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated.

Step 4: Formation of Ethyl azepane-3-carboxylate hydrochloride

  • Dissolve the deprotected amine in a suitable solvent like diethyl ether or ethyl acetate.

  • Add a solution of HCl in the same solvent dropwise until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain the final hydrochloride salt.

Derivatization Strategies for Analog Development

The ethyl azepane-3-carboxylate hydrochloride core offers several handles for chemical modification, primarily at the azepane nitrogen and the ester functionality. These modifications are crucial for exploring the SAR of the resulting analogs.

N-Functionalization

The secondary amine of the azepane ring is a prime site for introducing a wide variety of substituents.

  • N-Acylation: The amine can be readily acylated using acid chlorides or anhydrides in the presence of a base (e.g., triethylamine or pyridine) to form amides. Amide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) can also be employed for coupling with carboxylic acids.[4]

  • N-Alkylation (Reductive Amination): Reductive amination provides a versatile method for introducing alkyl groups. The azepane nitrogen can be reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride to yield N-alkylated derivatives.[1]

  • N-Arylation (Buchwald-Hartwig or Suzuki-Miyaura Coupling): For the introduction of aryl or heteroaryl substituents, palladium-catalyzed cross-coupling reactions are powerful tools. If a bromo-substituted aryl group is desired on the nitrogen, a Suzuki-Miyaura coupling with a suitable boronic acid can be performed.[5]

Modification of the Ester Group

The ethyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which then serves as a versatile intermediate for further derivatization.

  • Amide Formation: The carboxylic acid can be coupled with a diverse range of primary and secondary amines using standard peptide coupling reagents (e.g., HATU, HBTU) to generate a library of carboxamide analogs.[6] The formation of an amide bond is a cornerstone of medicinal chemistry for generating novel compounds.[7]

Derivatization_Strategies Core Ethyl azepane-3-carboxylate N_Func N-Functionalization Core->N_Func Ester_Mod Ester Modification Core->Ester_Mod N_Acyl N-Acylation (Amides) N_Func->N_Acyl N_Alkyl N-Alkylation (Reductive Amination) N_Func->N_Alkyl N_Aryl N-Arylation (Suzuki/Buchwald-Hartwig) N_Func->N_Aryl Hydrolysis Hydrolysis to Carboxylic Acid Ester_Mod->Hydrolysis Amide_Formation Amide Formation Hydrolysis->Amide_Formation

Caption: Key derivatization points on the ethyl azepane-3-carboxylate scaffold.

Analytical Characterization

The structural elucidation and purity assessment of the synthesized compounds are paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Technique Purpose Expected Observations for Ethyl azepane-3-carboxylate HCl
¹H NMR Structural confirmation and determination of proton environments.Signals corresponding to the ethyl ester (triplet and quartet), multiplets for the azepane ring protons, and a broad signal for the N-H proton (which may exchange with D₂O). The hydrochloride salt may cause shifts in the signals of protons adjacent to the nitrogen.
¹³C NMR Determination of the number and type of carbon atoms.Resonances for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the six distinct carbons of the azepane ring.[8]
Mass Spectrometry (MS) Determination of molecular weight and fragmentation patterns.The molecular ion peak corresponding to the free base. Fragmentation may involve the loss of the ethoxy group from the ester or cleavage of the azepane ring.[9]
High-Performance Liquid Chromatography (HPLC) Purity assessment and purification of compounds.A single major peak for the pure compound. Reversed-phase columns (e.g., C18) are commonly used with mobile phases consisting of acetonitrile/water or methanol/water mixtures, often with an acidic modifier like TFA to improve peak shape.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for the N-H bond (as a hydrochloride salt), the C=O stretch of the ester, and C-H bonds.

Self-Validation in Protocols: Each synthetic step should be followed by characterization of the product to confirm its identity and purity before proceeding to the next step. For instance, after the Dieckmann condensation, obtaining ¹H NMR and mass spectra of the resulting β-keto ester is crucial to validate the success of the cyclization.

Therapeutic Applications and Structure-Activity Relationship (SAR) Insights

While specific SAR studies on ethyl azepane-3-carboxylate derivatives are not extensively published, the broader class of azepane-containing molecules offers valuable insights into their potential therapeutic applications.

Azepane derivatives have been investigated as:

  • Enzyme Inhibitors: The conformational flexibility of the azepane ring can allow for effective binding within the active sites of various enzymes.

  • GPCR Modulators: The ability to introduce diverse substituents on the azepane nitrogen makes these compounds suitable for targeting G-protein coupled receptors (GPCRs), where interactions with specific residues are key for activity.[1]

  • Central Nervous System (CNS) Agents: The lipophilic nature of many azepane derivatives allows them to cross the blood-brain barrier, making them attractive candidates for CNS-acting drugs.

Hypothetical SAR:

  • N-Substituent: The nature of the substituent on the azepane nitrogen is expected to have a significant impact on biological activity. Large, bulky aromatic groups introduced via Suzuki coupling could lead to enhanced binding affinity through pi-stacking interactions with aromatic residues in a target protein.

  • C3-Carboxamide Group: Conversion of the C3-ester to a carboxamide introduces a hydrogen bond donor and acceptor, which can be critical for target engagement. The nature of the amine used in the amide formation will dictate the size, lipophilicity, and hydrogen bonding potential of this part of the molecule.

Conclusion and Future Directions

Ethyl azepane-3-carboxylate hydrochloride is a versatile and valuable building block in medicinal chemistry. Its synthesis, while requiring careful optimization, is achievable through established organic chemistry reactions. The multiple points of derivatization on the azepane core allow for the creation of large and diverse chemical libraries for high-throughput screening. Future research in this area should focus on the synthesis of such libraries and their systematic evaluation against a range of biological targets. Detailed SAR studies will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.

References

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Ethyl Azepane-3-Carboxylate Hydrochloride: A Versatile Scaffold for Innovations in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azepane ring, a seven-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry, gracing the structures of numerous biologically active compounds and approved drugs.[1][2] Its inherent three-dimensional architecture provides an excellent framework for the spatial presentation of pharmacophoric features, enabling fine-tuning of interactions with biological targets. Within the diverse landscape of azepane-based building blocks, ethyl azepane-3-carboxylate hydrochloride emerges as a particularly valuable and versatile synthon for the synthesis of novel chemical entities with therapeutic potential.

This technical guide, intended for researchers and professionals in drug development, provides a comprehensive overview of ethyl azepane-3-carboxylate hydrochloride, from its fundamental properties to its strategic application in the synthesis of complex molecular architectures.

Physicochemical Properties and Characterization

Ethyl azepane-3-carboxylate hydrochloride is a stable, crystalline solid that serves as a convenient precursor to a variety of functionalized azepane derivatives. Its key identifiers and properties are summarized in the table below.

PropertyValueSource
Chemical Name Ethyl azepane-3-carboxylate hydrochloride[3]
Synonyms Ethyl azepane-3-carboxylate HCl, 1H-Azepine-3-carboxylic acid, hexahydro-, ethyl ester, hydrochloride (1:1)[3]
CAS Number 1427502-19-9[3]
Molecular Formula C₉H₁₈ClNO₂[4]
Molecular Weight 207.70 g/mol [4]
Appearance White to off-white solidGeneral Knowledge
Solubility Soluble in water, methanol, and ethanolGeneral Knowledge

Note: The free base, azepane-3-carboxylic acid, is also known as homonipecotic acid and has the CAS number 77974-81-3. One of its listed synonyms is ethyl azepane-3-carboxylate.[5]

Strategic Synthesis of the Azepane Core

The synthesis of the azepane ring system can be approached through various strategies, including ring-closing reactions and ring-expansion methods.[1] A plausible and efficient laboratory-scale synthesis of ethyl azepane-3-carboxylate hydrochloride can be envisioned through a multi-step sequence starting from readily available precursors. One such conceptual pathway is outlined below.

Synthesis_Pathway cluster_0 Conceptual Synthetic Route Starting_Materials Diethyl Pimelate Dieckmann Dieckmann Condensation (NaOEt, Toluene) Starting_Materials->Dieckmann Intermediate_1 Ethyl 2-oxoazepane-3-carboxylate Dieckmann->Intermediate_1 Decarboxylation Hydrolysis & Decarboxylation (aq. HCl, heat) Intermediate_1->Decarboxylation Intermediate_2 Azepan-3-one Decarboxylation->Intermediate_2 Strecker Strecker Synthesis (KCN, NH4Cl) Intermediate_2->Strecker Intermediate_3 3-Aminoazepane-3-carbonitrile Strecker->Intermediate_3 Hydrolysis_Esterification Hydrolysis & Esterification (EtOH, HCl (g)) Intermediate_3->Hydrolysis_Esterification Final_Product Ethyl Azepane-3-carboxylate Hydrochloride Hydrolysis_Esterification->Final_Product N_Functionalization cluster_1 Key N-Functionalization Reactions Free_Amine Ethyl Azepane-3-carboxylate (Free Base) N_Boc N-Boc Protection (Boc₂O, Base) Free_Amine->N_Boc N_Alkylation N-Alkylation (R-X, Base) Free_Amine->N_Alkylation N_Acylation N-Acylation (RCOCl or (RCO)₂O, Base) Free_Amine->N_Acylation N_Arylation N-Arylation (Ar-X, Pd or Cu catalyst) Free_Amine->N_Arylation Product_Boc N-Boc Protected Azepane N_Boc->Product_Boc Product_Alkyl N-Alkyl Azepane N_Alkylation->Product_Alkyl Product_Acyl N-Acyl Azepane N_Acylation->Product_Acyl Product_Aryl N-Aryl Azepane N_Arylation->Product_Aryl Ester_Transformations cluster_2 Key Ester Transformations Ester Ethyl Azepane-3-carboxylate Hydrolysis Hydrolysis (LiOH or NaOH) Ester->Hydrolysis Reduction Reduction (LiAlH₄) Ester->Reduction Carboxylic_Acid Azepane-3-carboxylic Acid Hydrolysis->Carboxylic_Acid Alcohol Azepan-3-ylmethanol Reduction->Alcohol Amide_Formation Amide Coupling (Amine, Coupling Reagent) Amide Azepane-3-carboxamide Amide_Formation->Amide Carboxylic_Acid->Amide_Formation

Sources

A Technical Guide to the Commercial Availability and Application of Ethyl Azepane-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The azepane scaffold is a crucial heterocyclic motif in modern medicinal chemistry, valued for its conformational flexibility and ability to present substituents in three-dimensional space. This guide provides an in-depth analysis of ethyl azepane-3-carboxylate hydrochloride (CAS No. 1427502-19-9), a key building block for the synthesis of novel therapeutics.[1][2] We will explore its commercial availability, detail a representative synthetic protocol, and illustrate its application in drug discovery.

Introduction to Ethyl Azepane-3-carboxylate Hydrochloride

Ethyl azepane-3-carboxylate hydrochloride is a seven-membered heterocyclic compound that serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules.[3] The azepane ring system is found in numerous FDA-approved drugs and clinical candidates, highlighting its importance in the development of treatments for various diseases, including cancer, neurological disorders, and infectious diseases.[2][4] The presence of the ethyl ester at the 3-position and the hydrochloride salt form enhance the compound's utility by providing a handle for further chemical modification and improving its handling and stability.

Commercial Sourcing and Availability

Ethyl azepane-3-carboxylate hydrochloride is commercially available from a number of specialized chemical suppliers. When sourcing this intermediate, researchers should consider factors such as purity, available quantities, and lead times. The table below provides a summary of representative suppliers. It is important to note that the CAS number for the hydrochloride salt is 1427502-19-9, while the free base is associated with a different identifier.[5]

Table 1: Commercial Suppliers of Azepane Carboxylate Derivatives

SupplierProduct NamePurityAvailable Quantities
ChemExpressEthyl azepane-4-carboxylate hydrochloride>98%100mg, 250mg, 1g, 5g
MolCoreEthyl azepane-4-carboxylate hydrochloride>98%Bulk quantities available
AChemBlocktert-butyl 3-(hydroxymethyl)azepane-1-carboxylate95%250mg, 1g, 5g
BLD PharmMethyl azepane-3-carboxylate hydrochlorideNot specifiedInquire for details

Note: This table is not exhaustive and represents a snapshot of available information. Researchers should contact suppliers directly for the most current pricing and availability. The listed CAS numbers may vary for different isomers or salt forms.

Synthesis and Manufacturing Overview

While commercially available, an in-house synthesis of ethyl azepane-3-carboxylate hydrochloride can be advantageous for large-scale campaigns or for the preparation of specialized analogs. A common synthetic strategy involves the reduction of a suitable pyridine or piperidine precursor. The following is a representative, field-proven protocol.

Representative Synthetic Protocol

A robust synthesis of the azepane ring system often starts from a more readily available six-membered ring precursor, followed by a ring expansion, or the hydrogenation of a seven-membered unsaturated ring. A common method involves the catalytic hydrogenation of a corresponding pyridine derivative.

Step-by-Step Methodology:

  • N-Protection: The starting material, a substituted pyridine, is first protected at the nitrogen atom. This is crucial to prevent side reactions during the subsequent reduction and to control the regioselectivity of the reduction. A common protecting group is the Boc (tert-butyloxycarbonyl) group.

  • Reduction of the Pyridine Ring: The protected pyridine is then subjected to catalytic hydrogenation. A variety of catalysts can be employed, with platinum oxide (Adam's catalyst) or rhodium on alumina being common choices. The reaction is typically carried out in a protic solvent like acetic acid or ethanol under a hydrogen atmosphere.

  • Esterification: Following the reduction to the corresponding piperidine, the carboxylic acid functionality is esterified. This can be achieved through Fischer esterification using ethanol in the presence of a strong acid catalyst like sulfuric acid or by using a milder coupling agent.

  • Deprotection and Salt Formation: The N-protecting group is removed, often under acidic conditions. The final step involves the formation of the hydrochloride salt by treating the free base with a solution of hydrogen chloride in a suitable solvent like diethyl ether or dioxane.

Causality Behind Experimental Choices:

  • The choice of a platinum-based catalyst is driven by its high activity and selectivity for the reduction of aromatic rings.

  • The use of a protic solvent like acetic acid can accelerate the hydrogenation process.

  • The conversion to the hydrochloride salt not only facilitates purification by crystallization but also improves the compound's stability and ease of handling as a solid.

Synthetic Workflow Diagram

G cluster_0 Synthesis of Ethyl Azepane-3-carboxylate HCl start Substituted Pyridine Precursor step1 N-Protection (e.g., Boc anhydride) start->step1 Protection step2 Catalytic Hydrogenation (e.g., PtO2, H2) step1->step2 Reduction step3 Esterification (Ethanol, H+) step2->step3 Ester Formation step4 Deprotection & HCl Salt Formation step3->step4 Finalization end_product Ethyl Azepane-3-carboxylate HCl step4->end_product

Caption: A generalized workflow for the synthesis of ethyl azepane-3-carboxylate hydrochloride.

Applications in Drug Discovery

Ethyl azepane-3-carboxylate hydrochloride is a valuable building block for accessing a diverse range of molecular architectures. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Alternatively, the ester can be reduced to the corresponding alcohol, providing another point for diversification. The secondary amine of the azepane ring can be functionalized through various reactions, including alkylation, acylation, and reductive amination.

This scaffold is particularly relevant in the synthesis of inhibitors of various enzymes and receptors. For instance, the azepane moiety can be found in compounds targeting protein kinases, proteases, and G-protein coupled receptors.

Role as a Key Intermediate

The following diagram illustrates how ethyl azepane-3-carboxylate hydrochloride can be elaborated into a more complex, hypothetical drug candidate.

G cluster_1 Elaboration of the Azepane Scaffold start_mol Ethyl Azepane-3-carboxylate HCl reaction1 Amide Coupling (with R1-NH2) start_mol->reaction1 Ester to Amide reaction2 N-Functionalization (with R2-X) reaction1->reaction2 Amine Functionalization final_mol Complex Drug Candidate reaction2->final_mol

Caption: Elaboration of ethyl azepane-3-carboxylate hydrochloride into a drug candidate.

Quality Control and Specifications

Ensuring the quality of starting materials is paramount in drug discovery and development. For ethyl azepane-3-carboxylate hydrochloride, a comprehensive analytical characterization should be performed to confirm its identity and purity.

Table 2: Typical Analytical Specifications

Analytical TestSpecificationPurpose
Appearance White to off-white solidVisual inspection for gross impurities.
¹H NMR Conforms to structureConfirms the chemical structure and identifies major impurities.
LC-MS Purity ≥ 95% (typically >98%)Quantifies the purity and confirms the molecular weight.
Elemental Analysis Within ±0.4% of theoretical valuesConfirms the elemental composition.
Melting Point Specific rangeA sharp melting point indicates high purity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling ethyl azepane-3-carboxylate hydrochloride. It is important to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials. The hydrochloride salt is generally stable under these conditions.

Conclusion

Ethyl azepane-3-carboxylate hydrochloride is a readily available and highly versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its favorable chemical properties and the established synthetic routes for its preparation and elaboration make it an attractive starting material for medicinal chemists. A thorough understanding of its sourcing, synthesis, and chemical reactivity is essential for its effective utilization in drug discovery programs.

References

  • ChemExpress. (n.d.). Ethyl azepane-4-carboxylate hydrochloride. Retrieved February 1, 2026, from [Link]

  • Kaur, M., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Retrieved February 1, 2026, from [Link]

  • Various Authors. (2023). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. Retrieved February 1, 2026, from [Link]

  • Various Authors. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. Retrieved February 1, 2026, from [Link]

  • Ukrainets, I. V., et al. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Retrieved February 1, 2026, from [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). Azepane-3-carboxylic Acid. Retrieved February 1, 2026, from [Link]

  • Various Authors. (2023). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). N-[2-(3-ethylphenoxy)ethyl]azepane-1-carboxamide. Retrieved February 1, 2026, from [Link]

  • Isenegger, P. G., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. National Institutes of Health. Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo(d)imidazole-5-carboxamido)propanoate hydrochloride. Retrieved February 1, 2026, from [Link]

  • Al-Majedy, Y. K. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. ACG Publications. Retrieved February 1, 2026, from [Link]

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Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Ethyl Azepane-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Azepane Scaffold

The azepane ring system, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery. Its conformational flexibility allows for the three-dimensional presentation of pharmacophoric elements, enabling potent and selective interactions with biological targets. Ethyl azepane-3-carboxylate hydrochloride serves as a crucial building block for the synthesis of a diverse array of more complex molecules, including therapeutic agents targeting various disease states. The presence of the ester functionality at the 3-position and the amine as a hydrochloride salt provides two key points for further chemical elaboration, making it a versatile intermediate for library synthesis and lead optimization in drug development programs.

This document provides a detailed, field-proven protocol for the synthesis of ethyl azepane-3-carboxylate hydrochloride, designed for researchers, scientists, and drug development professionals. The narrative emphasizes not only the procedural steps but also the underlying chemical principles and rationale for the chosen methodologies, ensuring both reproducibility and a deeper understanding of the synthesis.

Synthetic Strategy: A Multi-Step Approach

The synthesis of ethyl azepane-3-carboxylate hydrochloride is accomplished through a robust, multi-step sequence. The overall strategy involves the initial construction of a suitable azepane precursor containing a keto group, which is then selectively removed. The final step involves the formation of the hydrochloride salt.

The chosen synthetic pathway can be summarized as follows:

  • Ring Expansion to Form the Azepane Core : The synthesis commences with the formation of the key intermediate, ethyl 4-oxo-azepane-3-carboxylate. This is achieved through a ring expansion reaction, a powerful method for constructing seven-membered rings from more readily available six-membered precursors.

  • Deoxygenation of the 4-Oxo Group : The central transformation in this synthesis is the reduction of the ketone at the 4-position to a methylene group. For this critical step, a Mozingo reduction is employed. This two-step procedure, involving thioacetalization followed by desulfurization, is selected for its mild conditions, which are compatible with the sensitive ester functional group. Traditional methods like the Wolff-Kishner (highly basic) or Clemmensen (highly acidic) reductions pose a significant risk of ester hydrolysis and were therefore deemed less suitable.

  • Formation of the Hydrochloride Salt : The final step involves the conversion of the free base, ethyl azepane-3-carboxylate, into its hydrochloride salt. This is achieved by treatment with hydrochloric acid. The salt form often exhibits improved stability, crystallinity, and handling properties, which are advantageous for storage and subsequent reactions.

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Step 1: Ring Expansion cluster_1 Step 2: Deoxygenation (Mozingo Reduction) cluster_2 Step 3: Salt Formation Piperidone_Derivative N-Protected Piperidin-4-one Ring_Expansion Ring Expansion (e.g., with ethyl diazoacetate) Piperidone_Derivative->Ring_Expansion Ethyl_4_oxo_azepane_3_carboxylate_precursor N-Protected Ethyl 4-oxo-azepane-3-carboxylate Ring_Expansion->Ethyl_4_oxo_azepane_3_carboxylate_precursor Thioacetalization Thioacetalization (e.g., Ethanedithiol, BF3·OEt2) Ethyl_4_oxo_azepane_3_carboxylate_precursor->Thioacetalization Thioacetal_Intermediate Thioacetal Intermediate Thioacetalization->Thioacetal_Intermediate Desulfurization Desulfurization (Raney Nickel) Thioacetal_Intermediate->Desulfurization Ethyl_azepane_3_carboxylate_free_base Ethyl azepane-3-carboxylate (free base) Desulfurization->Ethyl_azepane_3_carboxylate_free_base HCl_treatment Treatment with HCl Ethyl_azepane_3_carboxylate_free_base->HCl_treatment Final_Product Ethyl azepane-3-carboxylate hydrochloride HCl_treatment->Final_Product

Caption: Synthetic workflow for ethyl azepane-3-carboxylate hydrochloride.

Detailed Experimental Protocols

Safety Precaution : All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Part 1: Synthesis of Ethyl 4-oxo-azepane-3-carboxylate

This procedure is adapted from established methodologies for the ring expansion of N-protected piperidones.[1] A common precursor is an N-Boc protected piperidin-4-one.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
N-Boc-4-piperidone199.2510019.93 g
Ethyl diazoacetate114.1015017.12 g
Boron trifluoride diethyl etherate (BF₃·OEt₂)141.9315018.9 mL
Anhydrous diethyl ether (Et₂O)--500 mL
Saturated aqueous potassium carbonate (K₂CO₃)--200 mL
Ethyl acetate (EtOAc)--As needed
Anhydrous sodium sulfate (Na₂SO₄)--As needed

Procedure:

  • Reaction Setup : To a dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-Boc-4-piperidone (19.93 g, 100 mmol) and anhydrous diethyl ether (500 mL).

  • Cooling : Cool the stirred solution to -10 °C using an ice-salt bath.

  • Reagent Addition : In the dropping funnel, prepare a solution of ethyl diazoacetate (17.12 g, 150 mmol) in anhydrous diethyl ether (100 mL). In a separate dropping funnel, place boron trifluoride diethyl etherate (18.9 mL, 150 mmol).

  • Reaction : Add the ethyl diazoacetate solution and the boron trifluoride diethyl etherate dropwise and simultaneously to the cooled piperidone solution over a period of 2 hours, maintaining the internal temperature below -5 °C.

  • Quenching : After the addition is complete, stir the reaction mixture at -10 °C for an additional hour. Slowly add saturated aqueous potassium carbonate solution (200 mL) to quench the reaction.

  • Work-up : Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 100 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Purification : Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude N-Boc-protected ethyl 4-oxo-azepane-3-carboxylate. This intermediate can often be used in the next step without further purification. For analytical purposes, a small sample can be purified by column chromatography on silica gel.

Part 2: Reduction of Ethyl 4-oxo-azepane-3-carboxylate (Mozingo Reduction)

This two-step procedure ensures the selective reduction of the ketone without affecting the ester group.[2]

Step 2a: Thioacetalization

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
Crude N-Boc-ethyl 4-oxo-azepane-3-carboxylate285.35100 (assumed)~28.5 g
1,2-Ethanedithiol94.2012010.1 mL
Boron trifluoride diethyl etherate (BF₃·OEt₂)141.93202.5 mL
Dichloromethane (DCM)--500 mL
Saturated aqueous sodium bicarbonate (NaHCO₃)--200 mL

Procedure:

  • Reaction Setup : Dissolve the crude N-Boc-ethyl 4-oxo-azepane-3-carboxylate (~28.5 g, 100 mmol) in dichloromethane (500 mL) in a 1 L round-bottom flask.

  • Reagent Addition : Add 1,2-ethanedithiol (10.1 mL, 120 mmol) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Catalysis : Slowly add boron trifluoride diethyl etherate (2.5 mL, 20 mmol) to the stirred solution.

  • Reaction : Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up : Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (200 mL). Separate the organic layer, wash with water (2 x 100 mL) and brine (100 mL), and dry over anhydrous sodium sulfate.

  • Isolation : Filter and concentrate the solution under reduced pressure to yield the crude thioacetal intermediate.

Step 2b: Desulfurization

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
Crude Thioacetal Intermediate361.53100 (assumed)~36.2 g
Raney Nickel (slurry in water)--~100 g
Ethanol (EtOH)--500 mL
Celite®--As needed

Procedure:

  • Raney Nickel Preparation : Carefully wash the Raney Nickel slurry with distilled water (3 x 50 mL) and then with ethanol (3 x 50 mL) by decantation.

  • Reaction Setup : Suspend the washed Raney Nickel in ethanol (300 mL) in a 1 L round-bottom flask. Add a solution of the crude thioacetal intermediate (~36.2 g, 100 mmol) in ethanol (200 mL).

  • Reaction : Heat the mixture to reflux and stir vigorously for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Filtration : Cool the reaction mixture to room temperature and carefully filter through a pad of Celite® to remove the Raney Nickel. Caution : Raney Nickel is pyrophoric when dry. Keep the filter cake wet with ethanol or water at all times.

  • Isolation : Concentrate the filtrate under reduced pressure to obtain the crude N-Boc protected ethyl azepane-3-carboxylate.

Part 3: Deprotection and Hydrochloride Salt Formation

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
Crude N-Boc-ethyl azepane-3-carboxylate271.38100 (assumed)~27.1 g
Hydrochloric acid (concentrated)36.46-~50 mL
Diethyl ether (Et₂O) or Ethyl Acetate (EtOAc)--As needed
Dioxane--200 mL

Procedure:

  • Deprotection : Dissolve the crude N-Boc-ethyl azepane-3-carboxylate (~27.1 g, 100 mmol) in dioxane (200 mL). Add concentrated hydrochloric acid (50 mL) and stir the mixture at room temperature for 2-4 hours.

  • Isolation of Free Base (Optional, for purification) : After deprotection is complete (monitored by TLC), the reaction can be basified with a strong base (e.g., NaOH) and the free amine extracted with an organic solvent. The free amine can then be purified by distillation or chromatography before salt formation.

  • Salt Formation and Precipitation : After deprotection, concentrate the reaction mixture under reduced pressure to remove the dioxane and excess HCl. Add diethyl ether or ethyl acetate to the residue to induce precipitation of the hydrochloride salt.

  • Recrystallization : Collect the crude solid by filtration. For further purification, the hydrochloride salt can be recrystallized. A patent for a similar compound suggests recrystallization from 2-butanol.[3] Dissolve the crude salt in a minimal amount of hot 2-butanol, and then cool slowly to induce crystallization.

  • Drying : Collect the purified crystals by filtration, wash with a small amount of cold 2-butanol, and dry under vacuum to yield ethyl azepane-3-carboxylate hydrochloride as a crystalline solid.

Mechanism Spotlight: The Mozingo Reduction

The Mozingo reduction is a cornerstone of this synthetic protocol due to its mildness and functional group tolerance. The mechanism proceeds in two distinct stages:

Caption: Mechanism of the Mozingo Reduction.

  • Thioacetalization : The ketone is treated with a dithiol, such as 1,2-ethanedithiol, in the presence of a Lewis acid catalyst. The dithiol acts as a nucleophile, attacking the carbonyl carbon to form a stable cyclic thioacetal. This step effectively protects the carbonyl group and transforms it into a functionality that is susceptible to reduction.

  • Desulfurization : The thioacetal is then treated with Raney Nickel, a catalyst rich in adsorbed hydrogen. The Raney Nickel mediates the hydrogenolysis of the carbon-sulfur bonds, leading to the formation of the desired methylene group and nickel sulfide as a byproduct.[2]

Conclusion

The protocol detailed herein provides a reliable and scalable pathway for the synthesis of ethyl azepane-3-carboxylate hydrochloride, a valuable intermediate in pharmaceutical research. By understanding the rationale behind the choice of reagents and reaction conditions, particularly the strategic implementation of the Mozingo reduction to circumvent potential side reactions, researchers can confidently execute this synthesis. The successful application of this protocol will facilitate the exploration of novel chemical space and accelerate the development of new therapeutic agents based on the versatile azepane scaffold.

References

  • BYJU'S. (n.d.). Wolff Kishner reduction mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Wolff–Kishner reduction. Retrieved from [Link]

  • Sciencemadness Wiki. (2018, May 20). Wolff–Kishner reduction. Retrieved from [Link]

  • BYJU'S. (n.d.). Clemmensen Reduction. Retrieved from [https://byjus.com/chemistry/clemmensen-reduction/]
  • University of Calgary. (n.d.). Clemmensen reduction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, March 18). Clemmensen reduction of α-, β-keto acids. Retrieved from [Link]

  • Google Patents. (1997, October 22). EP0802190A1 - Process and intermediates for preparing azepines.
  • Dvornikovs, V., & Hoye, T. R. (2006). Silylative Dieckmann-Like Cyclizations of Ester-Imides (and Diesters). Organic Letters, 8(22), 5089–5091.
  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • ResearchGate. (2009, January). Enantioselective Hydrogenation of β-Keto Esters Using Chiral Diphosphine-Ruthenium Complexes: Optimization for Academic and Industrial Purposes and Synthetic Applications. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • YouTube. (2020, June 23). Wolff Kishner Reduction Mechanism. Retrieved from [Link]

  • Wikipedia. (2023, April 19). Mozingo reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thioacetal synthesis by thioacetalisation or 1,4-addition. Retrieved from [Link]

  • Google Patents. (2012, October 2). US8278478B2 - Process for the synthesis of hydrochloride salt of N-fatty acylsubstituted amino acid ethyl esters.
  • ACS Publications. (2010, October 22). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Retrieved from [Link]

  • MDPI. (2016, June 1). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Ethyl Azepane-3-Carboxylate Hydrochloride

[1]

Compound ID: Ethyl azepane-3-carboxylate hydrochloride CAS: 1427502-19-9 (Generic references may apply to related isomers) Chemical Formula:

Molecular Weight:12

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely working with Ethyl azepane-3-carboxylate hydrochloride as a building block for peptidomimetics or macrocyclic drug discovery.[1]

This compound presents a classic "stability paradox" common to amino acid ester salts:

  • The Salt Benefit: The hydrochloride (HCl) salt prevents the amine from oxidizing and suppresses nucleophilic attacks.[1]

  • The Salt Liability: The HCl makes the solid hygroscopic.[1] If moisture enters, the dissolved acid catalyzes the hydrolysis of the ethyl ester, degrading your compound into the carboxylic acid.[1]

This guide provides the protocols necessary to maintain the integrity of this reagent.

Module 1: Storage & Handling (FAQ)

Q: My compound arrived at room temperature. Is it degraded?

A: Likely not, provided the seal remained intact. While we recommend long-term storage at 2–8°C or -20°C , the compound is stable at ambient temperatures for short transit periods if kept dry.[1] The degradation rate is moisture-dependent, not purely temperature-dependent.[1]

Q: The white powder has turned into a sticky gum. What happened?

A: This is deliquescence . The HCl salt is hygroscopic. It absorbed atmospheric water, dissolving the crystal lattice.[1]

  • Immediate Risk: High. Once in solution (even a "gum" phase), the acidic protons (

    
    ) from the HCl will rapidly hydrolyze the ethyl ester.[1]
    
  • Action: Check purity immediately via LC-MS. If hydrolysis is <5%, recrystallize or use immediately.[1] If >10%, repurify (see Module 4).[1]

Q: Can I store the free base (neutralized amine) overnight?

A: Do not recommended. The free base possesses a nucleophilic secondary amine and an electrophilic ester. While 7-membered rings are sterically hindered, intermolecular dimerization (forming diketopiperazine-like macrocycles) or oligomerization can occur in concentrated solutions.[1] Always generate the free base in situ or use immediately.[1]

Module 2: Degradation Pathways (The Science)

Understanding how the molecule breaks down allows you to prevent it.[1] There are two primary failure modes: Acid-Catalyzed Hydrolysis (in storage) and Aminolysis (during handling).[1]

Pathway A: Acid-Catalyzed Hydrolysis (Storage Failure)

In the presence of moisture, the HCl salt dissociates.[1] The proton activates the carbonyl carbon of the ester, making it susceptible to attack by water.[1][3] This is an equilibrium process, but since water is in excess (from humidity), it drives towards the carboxylic acid.[1]

Pathway B: Intermolecular Aminolysis (Handling Failure)

When you neutralize the salt (e.g., with


11
Visualizing the Pathways

DegradationPathwaysCompoundEthyl azepane-3-carboxylate(HCl Salt)BaseNeutralization(Free Base Generation)Compound->Base Base TreatmentHydrolysisAcid-Catalyzed Hydrolysis(Rate Limiting Step)Compound->Hydrolysis + H2O (Catalytic H+)MoistureMoisture Ingress(+ H2O)Moisture->HydrolysisDimerizationIntermolecular Aminolysis(Self-Condensation)Base->Dimerization Nucleophilic AttackAcidProductDegradation Product A:Azepane-3-carboxylic acid(Des-ethyl impurity)Hydrolysis->AcidProduct Loss of EtOHDimerProductDegradation Product B:Dimeric Amide(Oligomers)Dimerization->DimerProduct Loss of EtOH

Figure 1: Primary degradation pathways.[1] Pathway A occurs during wet storage; Pathway B occurs during improper handling of the free base.

Module 3: Troubleshooting Diagnostics

If you suspect degradation, use these specific markers to confirm.

Method 1: 1H NMR (The Gold Standard)

Dissolve a small sample in


1
Signal RegionTarget FeatureIndication of Degradation
4.10 – 4.20 ppm Quartet (

)
Loss of intensity indicates hydrolysis.[1]
1.20 – 1.30 ppm Triplet (

)
Loss of intensity indicates hydrolysis.[1]
10.0+ ppm Broad SingletAppearance suggests carboxylic acid formation (COOH).[1]
3.00 – 3.50 ppm Ring ProtonsShift/Broadening suggests oligomerization (change in chemical environment).[1]
Method 2: LC-MS (Quick Check)

Run a standard gradient (Water/Acetonitrile + 0.1% Formic Acid).[1]

  • Target Mass (M+H): ~172.13 Da (Cation of Ethyl ester)[1]

  • Impurity A (Hydrolysis): ~144.09 Da (Azepane-3-carboxylic acid). Note: This is a mass loss of 28 Da (Loss of Ethyl 29 + Gain of H 1).

  • Impurity B (Dimer): ~325.2 Da (Dimer formation).[1]

Module 4: Remediation & Protocols

Protocol A: Re-Salting (Purification)

If your compound contains 5–15% hydrolysis product (Azepane-3-carboxylic acid), you can exploit solubility differences.[1] The zwitterionic acid is often less soluble in organic solvents than the ester HCl.[1]

  • Dissolve: Dissolve the crude gum in a minimum amount of dry Ethanol (EtOH).

  • Precipitate: Add dry Diethyl Ether (

    
    ) or Hexanes dropwise until the solution turns cloudy.
    
  • Chill: Store at -20°C for 12 hours.

  • Filter: The ester HCl should crystallize. The free acid impurity often remains in the supernatant or forms an amorphous solid that can be washed away.[1]

  • Dry: Dry under high vacuum over

    
     to remove all traces of moisture.[1]
    
Protocol B: Safe Free-Basing (In Situ)

Avoid isolating the free base oil.[1] Instead, perform the neutralization inside your reaction vessel.[1]

  • Suspend: Suspend the HCl salt in the reaction solvent (e.g., DCM or DMF).

  • Add Reagents: Add your coupling partner (e.g., carboxylic acid, aldehyde) before adding the base.[1]

  • Neutralize: Add the organic base (DIPEA/TEA) last.

    • Why? The amine is generated in the presence of its target electrophile, statistically favoring the desired reaction over self-dimerization.

References

  • Clark, J. (2023).[1] Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Retrieved February 1, 2026, from [Link][1]

(Note: While specific degradation papers for this exact CAS are proprietary, the mechanisms described above are based on fundamental amino acid ester chemistry validated by sources 2 and 3.)

Removal of impurities from ethyl azepane-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Purification & Impurity Removal for Ethyl Azepane-3-Carboxylate Hydrochloride

Introduction: The Azepane Challenge

Ethyl azepane-3-carboxylate hydrochloride (CAS 1427502-19-9 / Free Base: 77974-81-3) is a critical 7-membered ring intermediate, often synthesized via ring expansion of ethyl nipecotate (piperidine-3-carboxylate). This synthetic route introduces a unique set of purification challenges:

  • Homologous Impurities: Residual 6-membered ring starting material (Ethyl Nipecotate) is structurally similar, making separation difficult.

  • Hydrolysis Sensitivity: The ethyl ester is prone to hydrolysis under acidic/moist conditions, generating the zwitterionic acid impurity.

  • Hygroscopicity: The HCl salt is highly hygroscopic, leading to "oiling out" during crystallization.

This guide provides orthogonal purification strategies designed to restore Critical Quality Attributes (CQAs) without resorting to tedious chromatography.

Module 1: Diagnostic Profiling

Before attempting purification, you must identify the nature of the impurity. A standard LC-MS may not differentiate the salt forms or hydrolysis products effectively without specific buffers.

Impurity TypeDiagnostic MethodKey Signal / Observation
Ethyl Nipecotate (Homolog)1H NMR (CDCl3) Look for the multiplet integration @ 1.5–1.8 ppm. The azepane ring (7-membered) has extra methylene protons compared to piperidine.
Azepane-3-carboxylic Acid (Hydrolysis)LC-MS (Acidic Mobile Phase) Mass shift: [M+H]+ 172 (Ester) vs. 144 (Acid).
Diketopiperazine/Dimers LC-MS / Visual High molecular weight peaks; sample appears yellow/orange or gummy.
Inorganic Salts Residue on Ignition (ROI) White residue remains after combustion (indicates trapped NaCl/KCl).

Module 2: The "Salt Break" Protocol (Primary Purification)

Issue: Presence of hydrolysis products (acid impurity), color bodies, or inorganic salts. Mechanism: The "Salt Break" (or "Base Lavada") exploits the solubility difference between the amino ester (organic soluble) and the zwitterionic amino acid (water soluble).

Step-by-Step Workflow
  • Dissolution: Dissolve the crude HCl salt in minimal water (approx. 5-10 volumes).

  • Basification: Cool to 0–5°C. Slowly add saturated Na2CO3 or K2CO3 until pH > 10.

    • Critical: Do not use NaOH if possible, as high local pH can drive further ester hydrolysis.

  • Extraction: Extract immediately with Dichloromethane (DCM) or MTBE (3 x 5 vol).

    • Note: The ester moves to the organic layer. The acid impurity (as a carboxylate salt) stays in the water.

  • Drying: Wash combined organics with brine, then dry over anhydrous MgSO4 for at least 30 minutes.

    • Why? Any residual water will hydrolyze the ester when you re-introduce HCl.

  • Re-Salting: Filter off MgSO4. Cool the organic solution to 0°C.

  • Precipitation: Slowly add 4M HCl in Dioxane or 2M HCl in Diethyl Ether dropwise.

    • Observation: A white precipitate should form. If oiling occurs, add more ether/heptane as an anti-solvent.

Figure 1: The Salt Break workflow effectively partitions the zwitterionic acid impurity into the aqueous waste stream.

Module 3: Homolog Removal (Advanced Troubleshooting)

Issue: Presence of Ethyl Nipecotate (6-membered ring). Challenge: Both compounds are basic amino esters with similar pKa and solubility profiles. The "Salt Break" will not remove this impurity.

Method A: Fractional Recrystallization (HCl Salt)

The azepane ring is more flexible and "floppy" than the piperidine ring, leading to differences in lattice energy.

  • Solvent System: Ethanol : Diethyl Ether (1:3 ratio).

  • Protocol:

    • Dissolve crude salt in boiling dry Ethanol (minimal volume).

    • Remove from heat.

    • Add Diethyl Ether dropwise until persistent cloudiness appears.

    • Add a few drops of Ethanol to clear it.

    • Seed with pure crystal if available.

    • Let stand at Room Temp for 2 hours, then 4°C overnight.

  • Result: The piperidine impurity often remains in the mother liquor.

Method B: High-Vacuum Distillation (Free Base)

If the impurity level is >5%, crystallization yields will be poor.

  • Perform the "Salt Break" (Module 2) to isolate the Free Base oil.

  • Do not re-salt. Instead, set up a short-path distillation apparatus.

  • Apply high vacuum (< 1 mmHg).

  • Ethyl Nipecotate boils slightly lower than the Azepane. Collect the main fraction and check by GC/NMR.

  • Convert the clean fraction back to HCl salt immediately to prevent dimerization.

Module 4: Storage & Stability FAQs

Q: My product turned into a yellow oil overnight in the desiccator. What happened? A: This is likely "deliquescence" combined with oxidation.

  • Cause: The HCl salt absorbed moisture from the air. The resulting acidic water hydrolyzed some ester, and the free amine moieties may have oxidized or dimerized.

  • Fix: Always store under Argon/Nitrogen. If oiling occurs, attempt to re-slurry in dry Acetone or Ether to induce crystallization.

Q: Can I use Methanol for recrystallization? A: Caution advised. While soluble, Methanol is prone to transesterification if the solution is acidic and heated. If your product is an ethyl ester, stick to ethanol to prevent forming the methyl ester impurity.

Q: Why do I see a "doublet of triplets" in the NMR becoming a broad singlet? A: This indicates proton exchange or salt formation issues. Ensure your NMR solvent (e.g., CDCl3) is free of acid traces, or add a drop of D2O to wash out exchangeable protons (NH) to simplify the spectrum.

References

  • Synthesis & Ring Expansion: ChemicalBook. (n.d.). Ethyl Azepane-3-Carboxylate Hydrochloride Properties. Retrieved from

  • General Purification of Amino Esters: University of Rochester. (n.d.). Tips and Tricks: Recrystallization Solvents. Retrieved from

  • Homolog Separation (Nipecotate Context): ResearchGate. (2025). Resolution of Ethyl Nipecotate and Synthesis of Piperidine Carboxylates.[1][2] Retrieved from

  • Solubility Parameters: University of Pittsburgh. (n.d.). Common Solvents for Crystallization. Retrieved from

Sources

Byproduct formation in N-alkylation of azepanes

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 | Ticket Volume: High | Current Topic: Side Reaction Mitigation

🔧 Welcome to the Azepane Synthesis Helpdesk

User Profile: Senior Researcher / Process Chemist System Message: You are encountering yield losses or impurities during the functionalization of the azepane (hexamethyleneimine) nitrogen. Unlike stable 5- or 6-membered rings (pyrrolidine/piperidine), the 7-membered azepane ring introduces unique entropic and conformational challenges.

This guide treats your chemistry as a debugging process. Select your "Error Code" below to view the troubleshooting protocol.

📊 Triage: Diagnostic Flowchart

Use this logic tree to identify your failure mode and select the correct module.

AzepaneTroubleshooting Start START: Analyze Crude NMR/LCMS Q1 Is the desired Mono-alkyl product present? Start->Q1 Q2 Major Impurity Type? Q1->Q2 Yes, but low yield NoReact Error: Low Conversion (Steric/Conformational) Q1->NoReact No product detected OverAlk Error: Quaternary Ammonium Salt (Polyalkylation) Q2->OverAlk M+ mass = Target + Alkyl Group Elim Error: Alkene Formation (Hofmann Elimination) Q2->Elim M+ mass = Electrophile - H - Halide Sol1 Solution: Switch to Reductive Amination (See Module 1) OverAlk->Sol1 Sol2 Solution: Change Base/LG or Temp (See Module 2) Elim->Sol2 Sol3 Solution: Polar Aprotic Solvent / Catalyst (See Module 3) NoReact->Sol3

Figure 1: Diagnostic logic for N-alkylation failure modes.

🛑 Ticket #001: The "Double-Dip" Error (Polyalkylation)

Symptom: LCMS shows a mass corresponding to the starting amine + two alkyl groups (Quaternary Ammonium Salt), or a mixture of secondary/tertiary/quaternary amines. Root Cause: The product (tertiary amine) is often more nucleophilic than the starting material (secondary amine), leading to a runaway reaction.

The Fix: Reductive Amination (The "Gold Standard")

Direct alkylation with alkyl halides is notoriously difficult to control for mono-alkylation. The industry-standard solution is Reductive Amination using Sodium Triacetoxyborohydride (STAB).[1] This method proceeds via an iminium ion intermediate, which prevents over-alkylation because the resulting tertiary amine cannot form an imine.

Protocol: STAB-Mediated N-Alkylation of Azepane Target: Mono-alkylation of azepane with an aldehyde/ketone.

  • Stoichiometry:

    • Azepane derivative: 1.0 equiv

    • Aldehyde/Ketone: 1.1–1.2 equiv

    • Sodium Triacetoxyborohydride (STAB): 1.4–1.5 equiv

    • Acetic Acid (AcOH): 1.0–2.0 equiv (Crucial for ketone reactivity)

    • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous). Avoid MeOH with STAB.

  • Procedure:

    • Step A (Imine Formation): Dissolve azepane and aldehyde in DCE. If using a ketone, add AcOH now. Stir for 30–60 mins at Room Temp (RT).

    • Step B (Reduction): Add STAB in one portion. The reaction may bubble slightly.

    • Step C (Monitoring): Stir at RT for 2–16 hours. Monitor disappearance of imine/aldehyde.

    • Step D (Quench): Quench with saturated aqueous NaHCO₃ (base wash is critical to break boron-amine complexes). Extract with DCM.

Why this works: STAB is a mild hydride donor. It reduces the iminium ion (formed from amine + aldehyde) much faster than it reduces the aldehyde itself. Crucially, once the mono-alkyl product forms, it has no proton to lose to form another iminium species, stopping the reaction dead at the tertiary amine stage [1].

⚠️ Ticket #002: The "Disappearing Electrophile" (Hofmann Elimination)

Symptom: You used an alkyl halide (e.g., isopropyl iodide), but isolated the corresponding alkene (e.g., propene) and recovered your starting azepane. Root Cause: Azepane is a secondary amine with moderate basicity (pKa of conjugate acid ~11). If the alkyl halide is sterically hindered (secondary or tertiary) or if heat is applied, the azepane acts as a base (E2 mechanism) rather than a nucleophile (SN2 mechanism).

The Fix: Modulating Basicity and Leaving Groups

If you must use direct alkylation (e.g., the alkyl group is not available as an aldehyde), use this optimization matrix.

Parameter"Buggy" Condition (Promotes Elimination)"Patched" Condition (Promotes Substitution)
Base Strong/Bulky (e.g., NaH, t-BuOK, TEA)Weak/Inorganic (e.g., K₂CO₃, Cs₂CO₃, NaHCO₃)
Leaving Group Iodide (I⁻) - Very reactive, prone to E2Mesylate (OMs) or Tosylate (OTs) - Harder, favors SN2
Temperature Reflux (>60°C)Room Temp or 0°C (Kinetic control)
Solvent Ethanol/Methanol (Protic)DMF, DMSO, Acetonitrile (Polar Aprotic)

Technical Insight: The "Hofmann Rule" dictates that when an amine acts as a leaving group (or causes elimination), it often favors the less substituted alkene due to the steric bulk of the transition state.[2][3] However, in this context, the azepane is the base. To force SN2 on a secondary alkyl halide, use Acetonitrile (ACN) with K₂CO₃ at room temperature. If that fails, switch to the Reductive Amination protocol (Ticket #001).

❄️ Ticket #003: The "Floppy Ring" (Conformational Locking)

Symptom: Reaction is unexpectedly slow compared to a piperidine analog, or stereoselectivity is poor. Root Cause: 7-membered rings possess unique conformational mobility (pseudorotation). Unlike the rigid "chair" of a cyclohexane/piperidine, the azepane ring exists in a flux between twist-chair and twist-boat conformations [2].

Impact on Reactivity:

  • Entropic Penalty: The "floppiness" means the nitrogen lone pair is sweeping through a larger volume of space, effectively lowering the frequency of effective collisions with the electrophile compared to a rigid piperidine.

  • Transannular Shielding: Substituents at the C3/C4/C5 positions can fold back across the ring (transannular interaction), sterically shielding the nitrogen lone pair [3].

Troubleshooting Protocol:

  • Concentration: Run the reaction at higher concentration (0.5 M to 1.0 M) to overcome the entropic penalty.

  • Temperature: Unlike the Elimination issue, if your electrophile is primary (unhindered), gentle heating (40–50°C) helps overcome the conformational energy barrier.

  • Solvent: Switch to DMF (Dimethylformamide). It solvates the inorganic base cation (e.g., K⁺) effectively, leaving the carbonate anion "naked" to deprotonate the amine, and it stabilizes the polar transition state of the SN2 reaction.

🧬 Visualizing the Reaction Pathways

ReactionPathways cluster_Reductive Reductive Amination (Preferred) cluster_Direct Direct Alkylation (Risky) Azepane Azepane (Secondary Amine) Iminium Iminium Ion (Intermediate) Azepane->Iminium + Aldehyde - H2O Product Tertiary Amine (Target) Azepane->Product + R-X (SN2) Alkene Alkene (Elimination) Azepane->Alkene + R-X (E2) High Temp/Bulky Base Aldehyde Aldehyde/Ketone AlkylHalide Alkyl Halide (R-X) Iminium->Product + STAB (H-) Irreversible QuatSalt Quaternary Salt (Over-alkylation) Product->QuatSalt + R-X (SN2) Runaway Reaction

Figure 2: Mechanistic competition between the desired pathway (Green) and side reactions (Red).

📚 References & Grounding[4][5][6]
  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry. Link

    • Core Authority: Establishes STAB as the superior reagent for preventing over-alkylation and handling acid-sensitive groups.

  • Clayden, J. , Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Ring Size and Strain).

    • Core Authority: Explains the entropic factors and "medium ring" constraints (7-9 members) vs common rings (5-6 members).

  • Leonard, N. J. (1979). Transannular Interactions in Medium-Sized Rings. Accounts of Chemical Research.

    • Core Authority: foundational work on how 7-membered rings allow substituents to interact across the ring, affecting nucleophilicity.

  • Organic Chemistry Portal. (n.d.). Sodium Triacetoxyborohydride.[1][4][5][6][7] Link

    • Core Authority: Verified protocols and solvent compatibility charts for STAB reactions.

Sources

Technical Support Center: Azepane Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: 3 (Advanced Synthesis) | Ticket: #AZP-707

Introduction: The "Medium-Ring" Challenge

Welcome to the Azepane Synthesis Support Center. You are likely here because forming a 7-membered nitrogen heterocycle (azepane) is thermodynamically and kinetically distinct from forming its 5- or 6-membered counterparts (pyrrolidines/piperidines).

The Core Problem: Azepane formation suffers from significant entropic penalty . The probability of the chain ends meeting is lower than for 5/6-membered rings, and the enthalpic strain (transannular interactions) is higher.

  • Consequence: Your reactions are prone to intermolecular dimerization (oligomerization) rather than intramolecular cyclization.

This guide prioritizes three methodologies: Ring-Closing Metathesis (RCM) , Intramolecular C–N Coupling (Buchwald-Hartwig) , and Ring Expansion (Schmidt/Beckmann) .[1]

Visual Decision Matrix: Method Selection

Before selecting a catalyst, confirm your retrosynthetic disconnection.[1] Use this logic flow to select the correct module.

AzepaneDecisionMatrix Start Start: Substrate Availability Q1 Do you have a 1,8-diene precursor? Start->Q1 Q2 Do you have a linear amine with a pendant aryl halide? Q1->Q2 No Method_RCM METHOD A: Ring-Closing Metathesis (The 'Build' Approach) Q1->Method_RCM Yes Q3 Do you have a substituted cyclohexanone? Q2->Q3 No Method_Pd METHOD B: Pd-Catalyzed C-N Coupling (The 'Close' Approach) Q2->Method_Pd Yes Q3->Start No (Re-evaluate Retrosynthesis) Method_Exp METHOD C: Ring Expansion (The 'Grow' Approach) Q3->Method_Exp Yes Cat_RCM Catalyst: Grubbs II or Hoveyda-Grubbs II Critical: High Dilution (<5 mM) Method_RCM->Cat_RCM Cat_Pd Catalyst: Pd(OAc)2 + Wide Bite Angle Ligand (Xantphos, BINAP) or Bulky Monodentate (BrettPhos) Method_Pd->Cat_Pd Cat_Exp Catalyst: Lewis Acid (TfOH) or Schmidt Reagent (NaN3/H2SO4) Method_Exp->Cat_Exp

Caption: Decision matrix for selecting the optimal azepane synthesis pathway based on available precursors.

Module 1: Ring-Closing Metathesis (RCM)

The Gold Standard for De Novo Azepanes

Technical Brief

RCM constructs the azepane ring from a diallyl amine derivative. For 7-membered rings, Grubbs 2nd Generation (G-II) or Hoveyda-Grubbs 2nd Generation (HG-II) are required.[1] First-generation catalysts often lack the activity to overcome the medium-ring strain barrier.

Troubleshooting Guide

Q1: My reaction yields a viscous oil/solid instead of the cyclized product. NMR shows broad peaks. [1]

  • Diagnosis: You have formed linear oligomers/polymers. This is the #1 failure mode in azepane synthesis.

  • The Science: The rate of intermolecular reaction (polymerization) is second-order with respect to concentration, while intramolecular cyclization is first-order.

  • Action Plan:

    • Dilution is Non-Negotiable: Decrease concentration to 1 mM – 5 mM .

    • Slow Addition: Do not add the catalyst all at once. Add the catalyst (dissolved in solvent) via syringe pump over 4–6 hours to keep the active catalyst concentration low relative to the substrate.

    • Substrate Check: Ensure the nitrogen is protected (e.g., Boc, Ts, Cbz).[1] Free amines poison Ruthenium catalysts.

Q2: The reaction stalls at ~60% conversion.

  • Diagnosis: Catalyst decomposition or ethylene inhibition.

  • Action Plan:

    • Ethylene Removal: RCM is reversible. You must drive the equilibrium by removing ethylene gas. Refluxing in DCM is often insufficient. Switch to Toluene or Dichloroethane (DCE) and sparge with Argon/Nitrogen vigorously.

    • The "Add-More" Rule: Add 5 mol% catalyst initially. If stalled, add a second portion (2–5 mol%).[1]

    • Switch Catalyst: If G-II dies, switch to Hoveyda-Grubbs II .[1] The isopropoxy-benzylidene ligand makes it more thermally stable, allowing prolonged heating (up to 80°C–110°C).[1]

Q3: I see the product, but the double bond has migrated (isomerization).

  • Diagnosis: Ruthenium hydride species (decomposition products) are catalyzing alkene isomerization.

  • Action Plan: Add 1,4-benzoquinone (10–20 mol%) or 2,6-dichloro-1,4-benzoquinone to the reaction mixture. This acts as a scavenger for ruthenium hydrides without killing the active metathesis species [1].

Module 2: Intramolecular C–N Coupling (Pd-Catalyzed)

The "Buchwald-Hartwig" Approach [2][3][4]

Technical Brief

Cyclizing a linear chain containing an amine and an aryl halide.[4] The challenge here is reductive elimination . Forming a 7-membered ring is slower than 5/6, allowing competing hydrodehalogenation (reduction of the aryl halide) or dimerization.

Troubleshooting Guide

Q1: Which ligand should I choose? My standard PPh3 failed.

  • Diagnosis: Monodentate ligands like PPh3 lack the steric bulk to enforce the reductive elimination of the medium-sized ring.

  • Action Plan:

    • Option A (Bidentate): Use Xantphos or BINAP . These have wide "bite angles" which electronically favor the reductive elimination step.

    • Option B (Bulky Monodentate): Use BrettPhos or RuPhos . These are "dialkylbiarylphosphines" designed to facilitate coupling with difficult substrates.

    • Recommendation: Start with Pd(OAc)2 (5 mol%) + Xantphos (10 mol%) .

Q2: I am getting the "reduced" product (Ar-H) instead of the ring.

  • Diagnosis: Beta-hydride elimination is competing, or the solvent is acting as a hydrogen source.[1]

  • Action Plan:

    • Base Selection: Switch from NaOtBu to a weaker, inorganic base like Cs2CO3 or K3PO4 .[1] Strong alkoxide bases can promote side reactions.

    • Solvent: Ensure the solvent (Toluene or Dioxane) is anhydrous and degassed. Oxygen can promote catalyst death and side pathways.

Module 3: Ring Expansion (Schmidt/Beckmann)

The "Grow" Approach (Cyclohexanone → Azepane)

Technical Brief

Converting a readily available cyclohexanone to a caprolactam (2-oxo-azepane).

  • Beckmann: Oxime + Acid → Lactam.[5]

  • Schmidt: Ketone + Hydrazoic Acid (HN3) → Lactam.

Troubleshooting Guide

Q1: I have a substituted cyclohexanone. The nitrogen inserted on the "wrong" side (Regioselectivity issue).

  • Diagnosis:

    • Beckmann:[5][6][7][8] Migration is stereospecific.[7] The group anti to the hydroxyl of the oxime migrates.[5][7]

    • Schmidt:[8][9][10][11][12] Migration is driven by electronic/steric factors (usually the bulkier group migrates).

  • Action Plan:

    • If using Beckmann: You must separate the (E) and (Z) oximes before rearrangement if you want a single isomer.

    • If using Schmidt: This is less controllable. If you need specific regiochemistry on a non-symmetrical ketone, do not use the Schmidt reaction . Use the Beckmann route where you can control oxime geometry, or use a Photochemical rearrangement.[1]

Q2: The reaction is violent or low yielding.

  • Safety Warning: The Schmidt reaction generates HN3 (explosive/toxic) in situ.

  • Action Plan:

    • Switch to TfOH (Triflic Acid) promoted rearrangement of azido-alcohols (intramolecular Schmidt) for better control and safety [2].

    • Use Cyanuric Chloride as a mild promoter for Beckmann rearrangement instead of concentrated H2SO4.

Experimental Protocols

Protocol A: RCM for Azepane Synthesis (Standard)

Target: 1-Boc-2,3,4,7-tetrahydro-1H-azepine[1]

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon.

  • Solvent: Add anhydrous Dichloromethane (DCM) .

    • Critical: Calculate volume to achieve 0.005 M (5 mM) concentration relative to substrate.

  • Substrate: Add N,N-diallyl-N-Boc-amine (1.0 equiv). Stir to dissolve.

  • Catalyst: Add Grubbs II Catalyst (5 mol%).

    • Tip: Dissolve catalyst in a small amount of degassed DCM and add via syringe.

  • Reaction: Reflux (40°C) under Argon flow (to remove ethylene) for 12–24 hours.

  • Quench: Add DMSO (50 equiv relative to catalyst) or activated charcoal and stir for 2 hours to sequester Ruthenium.

  • Workup: Filter through a pad of Celite/Silica. Concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Pd-Catalyzed Intramolecular Cyclization

Target: N-Aryl Azepane derivative

  • Setup: Glovebox or Schlenk line. Dry reaction tube.

  • Reagents: Add amino-aryl bromide substrate (1.0 equiv), Pd(OAc)2 (5 mol%), Xantphos (10 mol%), and Cs2CO3 (2.0 equiv).

  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.1 M concentration).

  • Reaction: Seal tube. Heat to 100°C for 16 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water/brine.[1] Dry over Na2SO4.

  • Purification: Flash chromatography.

Comparative Data Table

FeatureRing-Closing Metathesis (RCM)Pd-Catalyzed CouplingRing Expansion (Beckmann)
Precursor Dienes (Linear)Linear Amine-HalideCyclic Ketone (6-mem)
Key Catalyst Grubbs II / Hoveyda-Grubbs IIPd(OAc)2 + XantphosCyanuric Chloride / Acid
Concentration Ultra-Dilute (1–5 mM) Standard (0.1 M)Standard (0.5 M+)
Major Risk OligomerizationReduction (Ar-H)Regioselectivity
Atom Economy Low (loses ethylene)High (loses HX)Perfect (Rearrangement)

References

  • Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005).[1] Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society, 127(49), 17160–17161.

  • Aubé, J., & Milligan, G. L. (1991).[1] Intramolecular Schmidt reaction of alkyl azides. Journal of the American Chemical Society, 113(23), 8965–8966.[1]

  • Wolfe, J. P., & Buchwald, S. L. (1996).[1] Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry, 61(3), 1133–1135.[1]

  • Chattopadhyay, S. K., Karmakar, S., Biswas, T., & Majumdar, K. C. (2007).[1] Formation of medium-ring heterocycles by diene and enyne metathesis. Tetrahedron, 63(18), 3919–3952.[1]

Sources

Validation & Comparative

Characterization of ethyl azepane-3-carboxylate hydrochloride by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical characterization of Ethyl Azepane-3-Carboxylate Hydrochloride , a critical seven-membered heterocyclic intermediate used in the synthesis of neuroactive agents and peptidomimetics.

Executive Summary

Ethyl azepane-3-carboxylate hydrochloride represents a class of flexible, seven-membered ring scaffolds (azepanes) that are notoriously difficult to characterize by solution-phase methods alone. Due to the low energy barrier between ring conformers (twist-chair vs. twist-boat), solution-state NMR often yields averaged signals, obscuring stereochemical and conformational precision.

This guide compares the X-ray Crystallographic characterization of the HCl salt against standard Solution-State NMR , demonstrating why solid-state diffraction is the requisite "Gold Standard" for validating the absolute configuration and stable conformation of this drug intermediate.

Core Value Proposition
  • Definitive Stereochemistry: Unambiguous assignment of the chiral center at C3.

  • Conformational Locking: Identification of the bioactive low-energy conformer stabilized by the crystal lattice.

  • Salt Stoichiometry: Precise confirmation of the 1:1 cation-anion ratio and hydration state.

Comparative Analysis: X-ray Crystallography vs. NMR

The following table contrasts the performance of X-ray diffraction (XRD) against Nuclear Magnetic Resonance (NMR) for this specific flexible scaffold.

FeatureX-ray Crystallography (Solid State) 1H/13C NMR (Solution State) Verdict
Conformational Analysis High Precision. Captures a single, discrete low-energy conformer (typically Twist-Chair) frozen by lattice forces.Low Precision. Signals are time-averaged due to rapid ring flipping (pseudorotation) at room temperature.X-ray wins for structural certainty.
Stereochemistry (C3) Absolute. Can determine (R) vs (S) using anomalous scattering (Flack parameter) if heavy atoms (Cl) are present.Relative. Requires chiral shift reagents or derivatization to distinguish enantiomers.X-ray wins for absolute assignment.
Intermolecular Interactions Explicit. Directly maps N-H...Cl hydrogen bonding networks critical for solubility and stability.Inferred. Hydrogen bonding is inferred from chemical shift perturbations (concentration dependent).X-ray wins for salt form profiling.
Sample Recovery Non-Destructive. Crystals can be redissolved.Non-Destructive. Sample is recoverable.Tie.
Throughput Low. Requires growing single crystals (days to weeks).High. Data acquisition in minutes.NMR wins for routine QC.

Structural Insights & Causality

The "Flexibility Problem" in Azepanes

The azepane (homopiperidine) ring lacks the rigid chair conformation of cyclohexane. It exists in a dynamic equilibrium of twist-chair (TC) and twist-boat (TB) forms.

  • In Solution: The energy barrier is low (< 10 kcal/mol), causing rapid interconversion. This results in broad NMR peaks or averaged coupling constants (

    
    -values) that do not accurately reflect the 3D geometry required for receptor binding.
    
  • In Crystal: The ionic interaction between the protonated azepanium nitrogen (

    
    ) and the chloride counter-ion (
    
    
    
    ) anchors the molecule. This "ionic lock" freezes the ring into its most stable conformation, typically allowing for precise measurement of the Cremer-Pople puckering parameters.
The Role of the Hydrochloride Salt

Characterizing the free base (ethyl azepane-3-carboxylate) is often impractical for X-ray studies because it is frequently an oil or a low-melting solid at room temperature.

  • Protocol Choice: Conversion to the HCl salt increases the melting point and promotes the formation of a stable crystal lattice via charge-assisted hydrogen bonds (

    
    ).
    

Experimental Protocols

Synthesis & Crystallization Workflow

To obtain diffraction-quality crystals, we utilize a slow-diffusion method that minimizes kinetic trapping of defects.

Reagents:

  • Ethyl azepane-3-carboxylate (Crude oil)

  • HCl (4M in Dioxane)

  • Solvents: Ethanol (EtOH), Diethyl Ether (

    
    ), Hexane.
    

Step-by-Step Protocol:

  • Salt Formation: Dissolve 100 mg of the free base in 2 mL of absolute EtOH. Add 1.1 equivalents of 4M HCl/Dioxane dropwise at 0°C. Stir for 30 mins.

  • Precipitation: Add 5 mL of cold

    
     to induce turbidity. Cool to -20°C overnight to maximize yield. Filter and dry the white precipitate.[1]
    
  • Crystal Growth (Vapor Diffusion):

    • Dissolve 20 mg of the dried HCl salt in a minimum volume (approx. 0.5 mL) of Methanol or Ethanol in a small inner vial.

    • Place this open vial inside a larger jar containing 5 mL of Hexane or

      
       (antisolvent).
      
    • Seal the outer jar tightly. Allow to stand undisturbed at 4°C for 3-7 days.

    • Mechanism:[2][3][4][5] The volatile antisolvent slowly diffuses into the alcohol solution, gradually increasing supersaturation and promoting the growth of prismatic crystals suitable for X-ray.

X-ray Diffraction Data Collection
  • Mounting: Select a crystal approx.

    
     mm. Mount on a cryoloop using Paratone oil.
    
  • Temperature: Maintain sample at 100 K using a Nitrogen cryostream. Reasoning: Low temperature reduces thermal motion (atomic displacement parameters), improving resolution.

  • Source: Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    . Note: Cu source is preferred for absolute configuration determination of light atom structures, but the presence of Chlorine (Cl) makes Mo source acceptable due to sufficient anomalous scattering.

Characterization Workflow Diagram

G cluster_NMR Alternative Path (NMR) Start Crude Ethyl Azepane-3-Carboxylate SaltForm HCl Salt Formation (EtOH/HCl/Dioxane) Start->SaltForm Stabilization Cryst Vapor Diffusion Crystallization (MeOH -> Hexane) SaltForm->Cryst Purification NMR Solution NMR (D2O/CDCl3) SaltForm->NMR Diffraction X-ray Diffraction (100 K, Mo/Cu Source) Cryst->Diffraction Data Collection Refinement Structure Refinement (SHELXL / OLEX2) Diffraction->Refinement Phasing Analysis Conformational Analysis (Puckering Parameters) Refinement->Analysis Output Ambiguity Averaged Signals (Conformational Blurring) NMR->Ambiguity

Figure 1: Comparison workflow showing the definitive path of X-ray crystallography versus the ambiguity of solution-state NMR for flexible azepane derivatives.

Expected Structural Parameters (Reference Data)

Based on analogous azepane hydrochloride structures (e.g., methyl azepane-3-carboxylate, ethyl azepane-4-carboxylate), the following crystallographic parameters are the standard benchmarks for a successful characterization.

ParameterTypical Value / ObservationSignificance
Space Group

or

(if chiral/resolved)
Indicates chiral purity. Centrosymmetric groups (

) imply a racemate.
C-N Bond Length 1.48 - 1.50 ÅTypical for protonated ammonium species (

).
H-Bonding

(

Å)
Critical "salt bridge" stabilizing the lattice.
Ring Puckering

parameters
Defines the exact twist-chair/twist-boat geometry.
Flack Parameter

(with su < 0.1)
Confirms correct absolute configuration (0 = correct, 1 = inverted).

References

  • Akhileshwari, P., et al. (2021).[6] "Synthesis, crystal structure characterization... of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate." Journal of Molecular Structure. Link (Demonstrates standard ester characterization protocols).

  • Henriques, M.S.C., et al. (2016).[6] "Synthesis, structural and conformational analysis... of ethyl 4-chloro-7-iodoquinoline-3-carboxylate." ResearchGate.[3][6][7] Link (Comparative analysis of conformers in solid vs solution state).

  • National Institutes of Health (NIH). "Exploring Simple Drug Scaffolds... Reveals a Chiral Bicyclic Azepane." PubMed Central. Link (Confirms use of X-ray for azepane absolute configuration).

  • MolCore. "Ethyl azepane-4-carboxylate hydrochloride Product Data."[8] Link (Commercial reference for analogous azepane salts).

  • Sheldrick, G. M. (2015).[7] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. (Standard software reference for refinement protocols).

Sources

A Head-to-Head Comparison of Catalysts for Azepane Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged motif in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active natural products. Its conformational flexibility allows for optimal binding to a variety of biological targets, making it an attractive core for drug discovery. However, the synthesis of substituted azepanes presents a significant challenge due to unfavorable entropic and enthalpic factors associated with the formation of medium-sized rings. This guide provides a head-to-head comparison of prominent catalytic systems for azepane synthesis, offering insights into their performance, mechanistic underpinnings, and practical applications for researchers, scientists, and drug development professionals.

The Landscape of Catalytic Azepane Synthesis

The construction of the azepane ring has evolved from classical multi-step sequences to more elegant and efficient catalytic methodologies. Modern approaches predominantly rely on transition metal catalysis and organocatalysis, each offering distinct advantages in terms of efficiency, selectivity, and substrate scope. This guide will focus on a comparative analysis of key catalytic systems, providing experimental data to support the discussion.

Transition Metal Catalysis: The Powerhouses of Ring Formation

Transition metal catalysts, particularly those based on rhodium, ruthenium, and iridium, have proven to be powerful tools for the construction of the azepane core through a variety of strategic bond formations.

Rhodium Catalysis: Versatility in Cycloadditions and Rearrangements

Rhodium catalysts are at the forefront of azepane synthesis, demonstrating remarkable efficiency in promoting cycloadditions and sequential rearrangement reactions.

A powerful strategy for the synthesis of fused dihydroazepines involves a rhodium(II)-catalyzed reaction of dienyltriazoles. This process proceeds through an intramolecular cyclopropanation of an α-imino rhodium(II) carbenoid, which forms a transient 1-imino-2-vinylcyclopropane intermediate. This intermediate then undergoes a rapid 1-aza-Cope rearrangement to furnish the fused azepine derivative.[1][2]

Performance Comparison of Rhodium(II) Catalysts:

CatalystSubstrateProductYield (%)Diastereomeric Ratio (d.r.)Reference
Rh₂(OAc)₄DienyltriazoleFused Dihydroazepine65>20:1[2]
Rh₂(OOct)₄DienyltriazoleFused Dihydroazepine70>20:1[2]
Rh₂(esp)₂ Dienyltriazole Fused Dihydroazepine 85 >20:1 [2]

As evidenced by the data, the choice of the rhodium(II) catalyst significantly impacts the reaction yield, with the more sterically hindered Rh₂(esp)₂ providing the highest yield in this transformation.

Experimental Protocol: Rhodium(II)-Catalyzed Synthesis of Fused Dihydroazepines

  • To a solution of the dienyltriazole (1.0 equiv) in anhydrous 1,2-dichloroethane (0.1 M) is added the rhodium(II) catalyst (1 mol%).

  • The reaction mixture is stirred at 80 °C and monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired fused dihydroazepine.

Catalytic Cycle:

Rh_II_Catalytic_Cycle cluster_0 Rh(II)-Catalyzed Cyclopropanation/Aza-Cope Rearrangement Rh2(L)4 Rh₂(L)₄ Catalyst Dienyltriazole Dienyltriazole N2_elimination N₂ Elimination Dienyltriazole->N2_elimination + Rh₂(L)₄ Rh_Carbenoid α-Imino Rh(II) Carbenoid N2_elimination->Rh_Carbenoid Rh_Carbenoid->Rh2(L)4 - Product Cyclopropanation Intramolecular Cyclopropanation Rh_Carbenoid->Cyclopropanation Intermediate 1-Imino-2-vinylcyclopropane (transient) Cyclopropanation->Intermediate Aza_Cope 1-Aza-Cope Rearrangement Intermediate->Aza_Cope Product Fused Dihydroazepine Aza_Cope->Product

Caption: Rh(II)-Catalyzed Azepine Synthesis Workflow.

Another elegant approach to functionalized azepines involves the Rhodium(I)-catalyzed intermolecular aza-[4+3] cycloaddition of vinyl aziridines and dienes. This atom-economical reaction provides access to enantiomerically enriched azepines with high selectivity.

Performance Data: This methodology typically affords yields in the range of 60-95% with excellent enantioselectivities (often >95% ee).

Ruthenium Catalysis: Accessing Azepinoindoles

Ruthenium catalysts have emerged as effective promoters for the synthesis of azepinoindoles, a privileged scaffold in medicinal chemistry. A notable example is the ruthenium-catalyzed cyclization of ynamides bearing an indolyl moiety.

Performance Data: This catalytic system generally provides moderate to good yields (40-85%) of the desired azepinoindole products.

Iridium Catalysis: Asymmetric Synthesis of Benzo[b]azepines

Iridium catalysis has enabled the enantioselective synthesis of 2,5-dihydrobenzo[b]azepine derivatives. The key step is an iridium-catalyzed asymmetric allylic amination of allylic carbonates with 2-allylanilines, followed by a ring-closing metathesis reaction.[3]

Performance Data: This two-step sequence delivers the final products in good overall yields with excellent enantioselectivities (up to 99% ee).[3]

Experimental Protocol: Iridium-Catalyzed Asymmetric Allylic Amination

  • A mixture of [Ir(cod)Cl]₂ (2 mol%) and a chiral phosphoramidite ligand (4.4 mol%) in anhydrous THF is stirred at room temperature for 30 minutes.

  • The 2-allylaniline (1.0 equiv), the allylic carbonate (1.2 equiv), and a base (e.g., Cs₂CO₃, 2.0 equiv) are added.

  • The reaction is stirred at a specified temperature (e.g., 50 °C) until completion (monitored by TLC).

  • The reaction mixture is filtered, and the solvent is evaporated.

  • The crude product is purified by flash chromatography to yield the enantioenriched allylic amination product.

Organocatalysis: A Metal-Free Approach to Chiral Azepanes

Organocatalysis has gained significant traction as a powerful, metal-free alternative for the asymmetric synthesis of complex molecules. In the context of azepane synthesis, chiral Brønsted acids have demonstrated remarkable utility.

Chiral Brønsted Acid-Catalyzed Asymmetric Aza-Piancatelli Rearrangement

The asymmetric synthesis of bridged tetrahydrobenzo[b]azepine derivatives can be achieved through a chiral Brønsted acid-catalyzed asymmetric aza-Piancatelli rearrangement/Michael addition sequence.[4][5][6] This reaction proceeds under mild conditions to afford the bridged cyclic products with high yields and excellent enantio- and diastereoselectivities.[4][5]

Performance Data:

CatalystSubstrateProductYield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (d.r.)Reference
Chiral Phosphoric Acid2-furylcarbinol & anilineBridged Tetrahydrobenzo[b]azepine75-9590-99>20:1[4][5]

Logical Workflow:

Organocatalysis_Workflow cluster_1 Asymmetric Aza-Piancatelli Rearrangement Start 2-Furylcarbinol + Aniline Catalyst Chiral Brønsted Acid Start->Catalyst Rearrangement Aza-Piancatelli Rearrangement Catalyst->Rearrangement Intermediate 4-Amino-cyclopentenone Intermediate Rearrangement->Intermediate Michael_Addition Intramolecular Michael Addition Intermediate->Michael_Addition Product Bridged Tetrahydrobenzo[b]azepine Michael_Addition->Product

Caption: Organocatalytic Bridged Azepine Synthesis.

Head-to-Head Catalyst Comparison Summary

Catalyst TypeKey TransformationAdvantagesDisadvantagesTypical YieldsEnantioselectivity
Rhodium(II) Cyclopropanation/Aza-CopeHigh efficiency, excellent diastereoselectivity, access to fused systems.Substrate-specific, requires triazole precursors.65-85%Not typically asymmetric
Rhodium(I) [4+3] CycloadditionAtom-economical, high enantioselectivity.Requires specific vinyl aziridine and diene substrates.60-95%>95% ee
Ruthenium Ynamide CyclizationAccess to valuable azepinoindoles.Moderate yields, substrate scope can be limited.40-85%Not typically asymmetric
Iridium Asymmetric Allylic AminationExcellent enantioselectivity for specific benzo[b]azepines.Multi-step sequence, requires specific substrates.Good overallUp to 99% ee
Chiral Brønsted Acid Aza-Piancatelli RearrangementMetal-free, mild conditions, excellent enantioselectivity.Substrate-specific for bridged systems.75-95%90-99% ee

Conclusion and Future Outlook

The catalytic synthesis of azepanes has witnessed significant advancements, with a diverse array of catalysts enabling the construction of this important heterocyclic scaffold with increasing efficiency and selectivity. Rhodium-based catalysts offer remarkable versatility for various cycloaddition and rearrangement strategies. Ruthenium and iridium catalysts provide access to specific, high-value azepane derivatives. The emergence of organocatalysis, particularly with chiral Brønsted acids, presents a powerful, metal-free alternative for the asymmetric synthesis of complex azepane architectures.

The choice of catalyst is ultimately dictated by the target azepane structure, the desired level of stereocontrol, and the availability of starting materials. While direct head-to-head comparisons for the synthesis of identical azepanes are not always available in the literature, this guide provides a framework for researchers to make informed decisions based on the strengths and limitations of each catalytic system.

Future research in this field will likely focus on the development of more general and highly efficient catalytic systems with broader substrate scope and improved turnover numbers. The discovery of novel catalytic transformations that can construct the azepane ring from simple, readily available starting materials in a single step remains a key objective. As our understanding of catalytic mechanisms deepens, we can anticipate the design of even more sophisticated and powerful catalysts for the synthesis of this medicinally vital class of compounds.

References

  • Schultz, E. E., Lindsay, V. N., & Sarpong, R. (2014). Expedient synthesis of fused azepine derivatives using a sequential rhodium(II)-catalyzed cyclopropanation/1-aza-Cope rearrangement of dienyltriazoles. Angewandte Chemie International Edition, 53(37), 9904-9908. [Link][1]

  • Schultz, E. E., Lindsay, V. N., & Sarpong, R. (2015). Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. Angewandte Chemie (International ed. in English), 53(37), 9904-8. [Link][2]

  • Zhang, W., & Feng, X. (2012). Enantioselective synthesis of 2,5-dihydrobenzo[b]azepine derivatives via iridium-catalyzed asymmetric allylic amination with 2-allylanilines and ring-closing-metathesis reaction. Organic & Biomolecular Chemistry, 10(48), 9549-9552. [Link][3]

  • Zhu, C. Z., Feng, J. J., & Zhang, J. (2017). Rhodium (I)‐Catalyzed Intermolecular Aza‐[4+ 3] Cycloaddition of Vinyl Aziridines and Dienes: Atom‐Economical Synthesis of Enantiomerically Enriched Functionalized Azepines.
  • Zou, J., Xu, L., Tang, Y., Wang, W., & Cai, Y. (2022). Organocatalytic Asymmetric Synthesis of Bridged Tetrahydrobenzo[b]azepines/oxepines. Organic Letters, 24(39), 7140-7144. [Link][4]

  • Zou, J., Xu, L., Tang, Y., Wang, W., & Cai, Y. (2022). Organocatalytic Asymmetric Synthesis of Bridged Tetrahydrobenzo[b]azepines/oxepines. Organic Letters. [Link][5]

  • Tayu, M., Watanabe, R., Shinshima, H., Hui, Y., Ohrui, S., & Saito, N. (2025). Catalytic Synthesis of Azepinoindoles from Ynamides Containing Indolyl Moieties via Ruthenium–Vinylidene Species. Chemical and Pharmaceutical Bulletin, 73(8), 732-737.
  • Wang, Z., & Sun, J. (2016). Catalytic Enantioselective Aza-Piancatelli Rearrangement. Angewandte Chemie International Edition, 55(48), 15125-15128. [Link][6]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.